molecular formula C31H31ClN4O5 B609333 MRT-83 HCl salt CAS No. 1359944-60-7

MRT-83 HCl salt

Katalognummer: B609333
CAS-Nummer: 1359944-60-7
Molekulargewicht: 575.06
InChI-Schlüssel: ZOQUUTBPNBYISX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MRT-83 is a novel potent antagonist of Smo. MRT-83 blocks Hedgehog (Hh) signaling in various assays with an IC50 in the nanomolar range, showing greater potency than the reference Smo antagonist cyclopamine. MRT-83 inhibits Bodipy-cyclopamine binding to human and mouse Smo. MRT-83 abrogates the agonist-induced trafficking of endogenous mouse or human Smo to the primary cilium of C3H10T1/2 or NT2 cells that derive from a pluripotent testicular carcinoma. MRT-83 efficiently antagonizes Hh signaling in vivo. MRT-83 will be useful for manipulating Hh signaling and may help develop new therapies against Hh-pathway related diseases.

Eigenschaften

CAS-Nummer

1359944-60-7

Molekularformel

C31H31ClN4O5

Molekulargewicht

575.06

IUPAC-Name

N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

InChI

InChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H

InChI-Schlüssel

ZOQUUTBPNBYISX-UHFFFAOYSA-N

SMILES

O=C(NC(NC1=CC=C(C)C(NC(C2=CC=C(C3=CC=CC=C3)C=C2)=O)=C1)=N)C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MRT-83;  MRT 83;  MRT83.

Herkunft des Produkts

United States

Foundational & Exploratory

Part 1: The Central Role of Smoothened in Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to MRT-83 HCl: A Potent Smoothened Receptor Antagonist

This document provides a comprehensive technical overview of MRT-83 HCl, a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of Hedgehog (Hh) signaling and its role in oncology and developmental biology. This guide moves beyond a simple recitation of facts to provide field-proven insights into the molecule's mechanism, practical application, and data interpretation.

To appreciate the utility of MRT-83, one must first understand its target: the Smoothened (SMO) receptor, a critical transducer in the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is a fundamentally important cell-cell communication system, essential for embryonic development and adult tissue maintenance.[1][3] Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a key therapeutic target.[1][4][5]

The pathway's core mechanism revolves around the interplay between two transmembrane proteins: Patched (PTCH) and Smoothened (SMO).[1]

  • In the "OFF" state (absence of an Hh ligand), the PTCH receptor actively inhibits SMO.[6][7] This inhibition prevents SMO from accumulating in the primary cilium, a key signaling organelle.[7][8] Downstream, a complex of proteins, including Suppressor of Fused (SUFU), promotes the proteolytic cleavage of the Glioma-associated oncogene (GLI) transcription factors into their repressor forms (GliR), which translocate to the nucleus and suppress Hh target gene expression.[6][7]

  • In the "ON" state (presence of an Hh ligand, e.g., Sonic Hedgehog), the ligand binds to PTCH, which alleviates its inhibition of SMO.[7] SMO is then free to translocate to and accumulate at the primary cilium, where it becomes activated.[2][7] This leads to the dissociation of the SUFU-GLI complex, allowing full-length, activator forms of GLI (GliA) to enter the nucleus and initiate the transcription of Hh target genes, such as GLI1 and PTCH1, driving cell proliferation and survival.[6][9]

Visualizing the Hedgehog Signaling Cascade

Hedgehog_Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-GLI Complex GliR GLI-Repressor (GliR) SUFU_Gli_off->GliR Processing Nucleus_off Nucleus GliR->Nucleus_off Translocation TargetGenes_off Target Genes (Transcription OFF) Hh_ligand Hh Ligand PTCH_on PTCH Hh_ligand->PTCH_on Binds SMO_on Active SMO PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Inhibits Processing GliA GLI-Activator (GliA) SUFU_Gli_on->GliA Release Nucleus_on Nucleus GliA->Nucleus_on Translocation TargetGenes_on Target Genes (Transcription ON)

Caption: Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

Part 2: MRT-83 HCl - A Precision Tool for SMO Inhibition

MRT-83 HCl is a potent, small-molecule antagonist designed to directly inhibit the SMO receptor.[9][10] Its mechanism involves binding to SMO and preventing its activation, thereby blocking the downstream signaling cascade regardless of whether an Hh ligand is present.[11] This makes it an invaluable tool for studying Hh-dependent processes and a potential therapeutic agent for cancers driven by aberrant Hh pathway activation.[9][10]

Physicochemical Properties and Handling

A clear understanding of a compound's properties is foundational to robust experimental design.

PropertyValueSource
Chemical Formula C₃₁H₃₁ClN₄O₅[12]
Molecular Weight 575.05 g/mol [12]
Appearance Solid[13]
Purity ≥99.0%[12]
Solubility DMSO (250 mg/mL)[12]
Storage Store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month). Keep sealed and away from moisture.[10]

Scientist's Note: The hydrochloride salt form is utilized to improve the aqueous solubility and stability of the parent molecule, which is a common and critical strategy in drug development to enhance bioavailability.[14] When preparing stock solutions, use anhydrous DMSO to minimize degradation. For aqueous working solutions in cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Mechanism of Action: Direct Antagonism of SMO

MRT-83 functions by directly engaging the SMO receptor.[10][15] It has been shown to potently inhibit BODIPY-cyclopamine binding to human SMO, indicating it occupies a critical binding site on the receptor.[9][10] This direct antagonism effectively shuts down the pathway at a key transduction node, preventing the activation of GLI transcription factors.

Cell LineAssay TypeIC₅₀Source
Shh-light2 Gli-Luciferase Reporter15 nM[10]
C3H10T1/2 Alkaline Phosphatase11 nM[10]

These low nanomolar IC₅₀ values demonstrate the high potency of MRT-83 in cell-based assays, making it a highly effective inhibitor for in vitro studies.

Visualizing the Action of MRT-83

MRT83_MOA cluster_antagonism SMO Inhibition by MRT-83 MRT83 MRT-83 SMO_active Active SMO MRT83->SMO_active Binds & Inhibits SMO_inhibited Inhibited SMO Blocked BLOCKED SMO_inhibited->Blocked Downstream Downstream Signaling (GLI Activation) Blocked->Downstream

Caption: MRT-83 directly binds and inhibits SMO, blocking downstream signaling.

Part 3: Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 1: In Vitro Hedgehog Pathway Inhibition Assay (Gli-Luciferase Reporter)

This assay quantitatively measures the ability of MRT-83 to inhibit Hh pathway activation in response to a known agonist.

Principle: Shh-light2 cells are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization. Pathway activation by an agonist like SAG (a small-molecule SMO agonist) drives firefly luciferase expression. MRT-83 will inhibit this induction in a dose-dependent manner.

Materials:

  • Shh-light2 cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, G418, Puromycin

  • MRT-83 HCl salt

  • SAG (Smoothened Agonist)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Glo Luciferase Assay System

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate Shh-light2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of MRT-83 HCl in DMEM with 0.5% FBS (low-serum medium), starting from a top concentration of 1 µM.

    • Aspirate the medium from the cells and replace it with 90 µL of low-serum medium.

    • Add 10 µL of the MRT-83 serial dilutions to the respective wells. Include "vehicle only" (DMSO) and "no treatment" controls.

    • Pre-incubate the cells with MRT-83 for 1 hour at 37°C. This allows the antagonist to engage its target before agonist stimulation.

  • Pathway Stimulation:

    • Prepare a solution of SAG in low-serum medium at a concentration that elicits ~80% of the maximal response (EC₈₀, typically ~100 nM, must be predetermined).

    • Add 10 µL of the SAG solution to all wells except the "unstimulated" control wells. Add 10 µL of medium to the unstimulated wells.

    • Incubate for an additional 48 hours at 37°C, 5% CO₂.

  • Luciferase Readout:

    • Equilibrate the plate and the Dual-Glo Luciferase reagents to room temperature.

    • Add 75 µL of Dual-Glo Luciferase Reagent (measures firefly luciferase) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the firefly luminescence on a plate-reading luminometer.

    • Add 75 µL of Dual-Glo Stop & Glo Reagent (quenches firefly and measures Renilla luciferase) to each well.

    • Incubate for 10 minutes and read the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized signal against the log concentration of MRT-83.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Controls:

  • Why low-serum medium? High serum can contain endogenous factors that may interfere with Hh signaling, increasing background noise.

  • Why pre-incubate with MRT-83? This ensures that the antagonist has sufficient time to bind to SMO before the system is challenged with an agonist, providing a more accurate measure of its inhibitory potential.

  • Essential Controls:

    • Unstimulated Control: Cells + Vehicle (establishes baseline pathway activity).

    • Stimulated Control: Cells + Vehicle + SAG (establishes maximal pathway activation).

    • MRT-83 only: To ensure the compound itself doesn't have agonistic activity.

Visualizing the In Vitro Workflow

InVitro_Workflow start Start seed_cells 1. Seed Shh-light2 Cells (2.5e4 cells/well) start->seed_cells incubate1 2. Incubate 24h seed_cells->incubate1 add_mrt83 3. Add MRT-83 Dilutions (Pre-incubation) incubate1->add_mrt83 incubate2 4. Incubate 1h add_mrt83->incubate2 add_sag 5. Add SAG Agonist incubate2->add_sag incubate3 6. Incubate 48h add_sag->incubate3 readout 7. Perform Dual-Glo Luciferase Assay incubate3->readout analysis 8. Normalize Data Calculate IC50 readout->analysis end End analysis->end

Caption: Workflow for the Gli-Luciferase Hh pathway inhibition assay.

Protocol 2: Cell Viability Assessment (MTS/MTT Assay)

This protocol is a mandatory parallel experiment to any inhibition assay. It ensures that the observed decrease in reporter signal is due to specific pathway inhibition and not simply compound-induced cytotoxicity.

Principle: The MTS or MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[16] Viable cells reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[16][17]

Methodology (Brief):

  • Plate cells and treat with the same serial dilution of MRT-83 as in the primary assay.

  • Incubate for the same duration (e.g., 48-72 hours).

  • Add MTS/MTT reagent according to the manufacturer's instructions and incubate for 1-4 hours.[18]

  • Read the absorbance at the appropriate wavelength (e.g., 490 nm).[18]

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration).

Self-Validation: A potent compound should have an IC₅₀ for pathway inhibition that is significantly lower than its CC₅₀. A large therapeutic window (CC₅₀ / IC₅₀) indicates specific on-target activity.

Part 4: Safety & Handling of MRT-83 HCl

As with any laboratory chemical, proper safety precautions are paramount. MRT-83 is supplied as the hydrochloride salt. Hydrochloric acid is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[19][20]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses when handling the solid compound or its solutions.[21]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[21] Avoid contact with skin and eyes.[19]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

MRT-83 HCl is a high-potency, specific antagonist of the Smoothened receptor. Its well-defined mechanism of action and low nanomolar efficacy in cell-based assays make it an exceptional research tool for dissecting the complexities of the Hedgehog signaling pathway. When utilized within the framework of robust, well-controlled experimental designs as outlined in this guide, MRT-83 can provide clear, interpretable data to advance our understanding of Hh-driven biology and pathology.

References

  • Smoothened - Wikipedia. Wikipedia. [Link]

  • Zhang, X., et al. (2021). Mechanisms of Smoothened Regulation in Hedgehog Signaling. Cells. [Link]

  • Tan, K. O., et al. (2021). The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis. International Journal of Molecular Sciences. [Link]

  • Tan, K. O., et al. (2021). Smoothened-Dependent/-Independent Hedgehog Signaling Pathway. MDPI. [Link]

  • Chen, J. K., et al. (2009). Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process. PNAS. [Link]

  • Lee, Y. J., & Zheng, J. (2022). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers. [Link]

  • Aasi, S. Z., et al. (2020). Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond. Targeted Oncology. [Link]

  • Garrè, M. L., et al. (2020). Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma. Neuro-Oncology. [Link]

  • Long, B., et al. (2025). Dual Targeting of Smoothened, a Key Regulator in the Hedgehog Pathway, and BCR-ABL1 Effectively Eradicates Drug-Insensitive Stem/Progenitor Cells in Chronic Myeloid Leukemia. Cancers. [Link]

  • Peukert, S., & Miller-Lademann, U. (2009). Smoothened antagonists: a promising new class of antitumor agents. Expert Opinion on Investigational Drugs. [Link]

  • Solinas, A., et al. (2018). S1 Appendix 1 Synthesis of Smo antagonists. ResearchGate. [Link]

  • MRT-83 hydrochloride. Vareum. [Link]

  • Gendron, F., et al. (2023). An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. Cancers. [Link]

  • MRT-83 hydrochloride. LabNet Biotecnica. [Link]

  • SAFETY DATA SHEET - Hydrochloric acid 2M. Fisher Scientific. [Link]

  • Lauth, M., et al. (2012). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Atluri, R., et al. (2020). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Hydrochloric acid - Wikipedia. Wikipedia. [Link]

  • Synthesis of compounds 22–25. Reagents and conditions. ResearchGate. [Link]

  • Hydrochloric Acid (HCl) - Material Safety Data Sheet (MSDS). Katrium. [Link]

  • Vondracek, P., et al. (1993). Application of the MTT assay to human prostate cancer cell lines in vitro. Urological Research. [Link]

  • Kim, D., et al. (2022). Alveolar organoids: development of an in vitro assay to facilitate pulmonary toxicity assessments. Toxicology and Environmental Health Sciences. [Link]

Sources

Hedgehog signaling pathway inhibitor MRT-83

Author: BenchChem Technical Support Team. Date: February 2026

A High-Potency Smoothened (SMO) Antagonist for Precision Hedgehog Pathway Modulation

Executive Summary

MRT-83 is a synthetic, small-molecule antagonist of the Hedgehog (Hh) signaling pathway.[1] Chemically distinct from the steroidal alkaloid cyclopamine, MRT-83 belongs to the acylguanidine class of compounds.[2][3] It functions by binding specifically to the transmembrane domain of the Smoothened (SMO) receptor, effectively blocking the signal transduction required for downstream GLI transcription factor activation.[4]

This guide provides a technical deep-dive into MRT-83, designed for researchers requiring precise temporal control over Hh signaling in stem cell differentiation, oncology models, and developmental biology. Unlike first-generation inhibitors, MRT-83 offers nanomolar potency (IC50 ≈ 4.6 nM) and a defined structure-activity relationship (SAR) that minimizes off-target effects common in steroidal analogs.

Mechanistic Profile

The Hedgehog pathway is a master regulator of cell fate. In the absence of Hh ligands (Sonic, Indian, or Desert Hedgehog), the receptor Patched (PTCH1) constitutively inhibits Smoothened (SMO) .[4] Ligand binding to PTCH1 relieves this inhibition, allowing SMO to accumulate in the primary cilium and drive GLI -mediated gene transcription.

MRT-83 Action: MRT-83 acts as a competitive antagonist at the SMO heptahelical bundle. It competes for the same binding pocket as BODIPY-cyclopamine (the transmembrane cavity), locking SMO in an inactive conformation and preventing its ciliary translocation and downstream signaling.

Figure 1: MRT-83 Mechanism of Action

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane PTCH PTCH1 (Receptor) SMO Smoothened (SMO) (Transducer) PTCH->SMO Inhibits (Normal State) GLI_Act GLI (Activator) SMO->GLI_Act Promotes Processing (Blocked by MRT-83) MRT83 MRT-83 (Inhibitor) MRT83->SMO Direct Antagonism (Blocks Activation) SHH Hh Ligand (e.g., SHH) SHH->PTCH Binds & Inactivates GLI_Rep GLI (Repressor) Nucleus Nucleus (Gene Transcription) GLI_Rep->Nucleus Dominant in MRT-83 presence GLI_Act->Nucleus Translocation

Caption: MRT-83 binds the SMO transmembrane domain, preventing the transition of GLI to its activator form.

Chemical & Pharmacological Properties

MRT-83 represents an optimization of the acylguanidine scaffold.[3] Its high potency allows for lower dosing concentrations compared to Cyclopamine, reducing the risk of cytotoxicity.

Table 1: Key Technical Specifications
PropertySpecificationNotes
Chemical Class AcylguanidineDistinct from steroidal alkaloids (Cyclopamine) and benzimidazoles.
Mechanism SMO AntagonistCompetes with BODIPY-cyclopamine (Site 1 binding).
IC50 (Binding) 4.6 nM Measured via BODIPY-cyclopamine displacement in HEK-hSMO cells [1].[5]
IC50 (Functional) ~10–50 nM Inhibition of SAG-induced differentiation in C3H10T1/2 cells.
Solubility DMSO (up to 25 mM)Poorly soluble in water. Requires carrier (e.g., cyclodextrin) for in vivo use.
Stability HighStable at -20°C in DMSO for >6 months. Avoid repeated freeze-thaw cycles.
Experimental Applications & Protocols
Protocol A: Functional Potency Assay (In Vitro)

Objective: Validate MRT-83 activity by inhibiting SAG-induced osteoblast differentiation in C3H10T1/2 mesenchymal cells. This is the gold-standard QC assay for SMO modulators.

Materials:

  • C3H10T1/2 Cells (ATCC)

  • Differentiation Medium: DMEM + 10% FBS

  • Inducer: SAG (Smoothened Agonist) at 100 nM

  • Inhibitor: MRT-83 (Serial dilutions: 0.1 nM – 1 µM)

  • Readout: Alkaline Phosphatase (ALP) Activity Kit

Workflow:

  • Seeding: Plate C3H10T1/2 cells at 5,000 cells/well in 96-well plates. Allow adherence (24h).

  • Induction: Replace media with Differentiation Medium containing 100 nM SAG .

  • Treatment: Immediately add MRT-83 in a dose-response series. Include a "SAG Only" (Positive Control) and "Vehicle Only" (Negative Control).

    • Expert Tip: Pre-mix MRT-83 with the media containing SAG to ensure simultaneous competition at the receptor.

  • Incubation: Culture for 5 days (refresh media + compounds on Day 3).

  • Lysis & Readout: Lyse cells and measure ALP activity (absorbance at 405 nm).

  • Analysis: Plot % Inhibition vs. Log[MRT-83]. Expect IC50 < 50 nM.[6]

Protocol B: Blocking Hh in Neural Differentiation

Objective: Prevent floor plate induction during neural conversion of hPSCs (human Pluripotent Stem Cells) to favor dorsal neural fates.

Workflow Visualization:

Differentiation_Workflow Step1 hPSC Maintenance (mTeSR1) Step2 Neural Induction (Day 0-6) Step1->Step2 Dual SMAD Inhib. Step3 MRT-83 Addition (Day 2-6) Step2->Step3 Block Endogenous Hh Step4 Rosette Formation (Day 10) Step3->Step4 Dorsal Identity Preserved

Caption: MRT-83 is added during the neural induction window to suppress ventralizing Hh signals.

Step-by-Step:

  • Induction: Initiate neural induction using Dual SMAD inhibition (Noggin + SB431542).

  • Hh Blockade: From Day 2 to Day 6, supplement media with 0.5 µM – 1.0 µM MRT-83 .

    • Why? Endogenous Hh signaling can spontaneously ventralize neural progenitors. MRT-83 ensures a "clean" dorsal forebrain phenotype.

  • Washout: Remove MRT-83 after Day 6 to allow subsequent maturation.

Comparative Analysis

MRT-83 offers a balance of high potency and chemical stability compared to other pathway inhibitors.

Table 2: Inhibitor Comparison
CompoundTargetPotency (IC50)Clinical StatusPrimary Research Use
MRT-83 SMO (TMD)~4.6 nM Pre-clinicalHigh-potency tool for stem cell differentiation and mechanistic studies.
Cyclopamine SMO (TMD)~200-500 nMDiscontinuedHistorical reference; less potent and chemically unstable.
Vismodegib SMO (TMD)~10-20 nMFDA ApprovedBasal Cell Carcinoma treatment; clinical benchmark.
Sonidegib SMO (TMD)~5-10 nMFDA ApprovedCancer therapy; similar profile to MRT-83 but less accessible for basic research.
Troubleshooting & Optimization
  • Solubility Shock: MRT-83 is hydrophobic.[7] When adding to cell culture media, ensure the final DMSO concentration is <0.1%. Vortex the media immediately upon addition to prevent precipitation.

  • In Vivo Delivery: For mouse studies, DMSO is toxic. Dissolve MRT-83 in 45% 2-hydroxypropyl-β-cyclodextrin (HPβCD) to create a stable suspension for intraperitoneal (IP) or oral gavage [2].

  • Timing: Hh signaling is often temporally restricted. In differentiation protocols, adding MRT-83 too late (after Day 4-5) may fail to block floor plate specification as the fate decision is made early.

References
  • Hoch, L., et al. (2015). MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor.[1][5][8] The FASEB Journal.

  • Roudaut, H., et al. (2011). Identification and Mechanism of Action of the Acylguanidine MRT-83, a Novel Potent Smoothened Antagonist.[2][3] Molecular Pharmacology.

  • Manetti, F., et al. (2010). Design, Synthesis, and Biological Evaluation of Novel Acylguanidine Derivatives as Hedgehog Signaling Pathway Inhibitors. Journal of Medicinal Chemistry.

  • Stanton, B.Z., & Peng, L.F. (2010). Small-molecule modulators of the Sonic Hedgehog signaling pathway. Molecular BioSystems.

Sources

MRT-83 HCl salt chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity Smoothened (Smo) Antagonist for Hedgehog Pathway Interrogation

Executive Summary

MRT-83 Hydrochloride (MRT-83 HCl) is a potent, synthetic small-molecule antagonist of the Smoothened (Smo) receptor, a Class F G-protein-coupled receptor (GPCR) central to the Hedgehog (Hh) signaling pathway.[1][2] Unlike first-generation inhibitors (e.g., cyclopamine), MRT-83 utilizes an acylguanidine scaffold to achieve nanomolar affinity (IC₅₀ ~11–15 nM) and high selectivity.

This guide details the physicochemical properties, mechanistic basis, and validated handling protocols for MRT-83 HCl. It is designed to prevent common experimental failures related to solubility, stability, and solvent interference in high-throughput screening (HTS) and phenotypic assays.

Chemical Identity & Physicochemical Profile

MRT-83 is supplied as a hydrochloride salt to improve crystallinity and handling compared to its free base. However, researchers must note that despite the salt form, the compound remains highly lipophilic.

PropertySpecification
Chemical Name MRT-83 Hydrochloride
CAS Number 1359944-60-7
Molecular Formula C₃₁H₃₁ClN₄O₅ (Salt form)
Molecular Weight 575.05 g/mol
Chemical Class Acylguanidine derivative
Appearance White to off-white solid
Solubility (DMSO) ~250 mg/mL (requires ultrasonic agitation)
Solubility (Water) Insoluble (precipitates immediately upon dilution)
Solubility (Ethanol) Low (< 5 mg/mL)
Purity ≥98% (HPLC)

Critical Note on Stereochemistry: MRT-83 is generally synthesized as an achiral molecule or a specific isomer depending on the linker; however, commercial preparations are typically high-purity single isomers. Verify batch-specific Certificates of Analysis (CoA) for isomeric purity.

Mechanism of Action: Smoothened Inhibition[3]

The Hedgehog pathway is dormant in adult tissues but reactivated in cancers (e.g., medulloblastoma, basal cell carcinoma).

  • Resting State: The receptor Patched-1 (PTCH1) inhibits Smoothened (SMO) , preventing its entry into the primary cilium.

  • Activation: Hh ligand binds PTCH1, relieving SMO inhibition.[3] SMO accumulates in the cilium.

  • Signal Transduction: Active SMO promotes the dissociation of GLI transcription factors from SUFU , allowing GLI nuclear translocation and gene transcription.

MRT-83 Mechanism: MRT-83 binds to the transmembrane domain (TMD) of SMO. Unlike cyclopamine, which binds the heptahelical bundle, MRT-83 (and its derivative MRT-92) occupies a distinct but overlapping pharmacophore, locking SMO in an inactive conformation and preventing its ciliary translocation.

Figure 1: Hedgehog Pathway Inhibition by MRT-83

Hh_Pathway Hh_Ligand Hedgehog Ligand (SHH/IHH/DHH) PTCH1 PTCH1 (Receptor) Hh_Ligand->PTCH1 Binds SMO SMO (Transducer) PTCH1->SMO Inhibits (Normal State) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates Complex MRT83 MRT-83 HCl (Inhibitor) MRT83->SMO Locks Inactive State (Blocks Ciliary Entry) GLI GLI Factors (Transcription) SUFU->GLI Releases Nucleus Nucleus (Gene Expression) GLI->Nucleus Translocates

Caption: MRT-83 acts as a potent pharmacological clamp on SMO, preventing downstream GLI activation.

Preparation & Handling Protocols

The following protocols are designed to minimize compound precipitation and solvent-induced cytotoxicity.

4.1. Stock Solution Preparation (10 mM)

Target Concentration: 10 mM is the industry standard for high-potency inhibitors. Solvent:Anhydrous DMSO (Dimethyl Sulfoxide).[4] Do not use water or PBS.

  • Calculate Volume:

    
    
    (Example: For 5 mg of MRT-83 HCl, add 869.5 µL of DMSO).
    
  • Dissolution: Add DMSO to the vial. Vortex vigorously for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear.

  • Aliquot: Dispense into light-protected (amber) microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

4.2. Assay Working Solutions (Serial Dilution)

Direct addition of 100% DMSO stock to cell culture media often causes precipitation due to the "solubility cliff." Use an intermediate dilution step.

Protocol:

  • Intermediate Stock: Dilute the 10 mM stock 1:100 in culture media (or PBS) to create a 100 µM working solution.

    • Note: This solution now contains 1% DMSO. Vortex immediately.

  • Final Dilution: Dilute the 100 µM intermediate into the assay wells to achieve the desired IC₅₀ range (e.g., 1 nM – 1 µM).

    • Target DMSO: Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

Figure 2: Validated Experimental Workflow

Workflow Powder Lyophilized MRT-83 HCl Stock Stock Solution (10 mM in DMSO) Powder->Stock Add DMSO Sonicate QC Visual Check (Clear Solution?) Stock->QC QC->Stock Fail (Re-sonicate) Storage Aliquot & Freeze (-80°C) QC->Storage Pass Dilution Intermediate Dilution (1:100 in Media) Storage->Dilution Thaw on Ice Assay Cell Treatment (Final DMSO <0.1%) Dilution->Assay Serial Dilute

Caption: Step-by-step workflow from lyophilized powder to cell assay, emphasizing QC checkpoints.

Biological Validation & Reference Data

When validating MRT-83 HCl in your specific model, benchmark against established parameters.

  • Potency (IC₅₀):

    • BODIPY-Cyclopamine Binding Assay: 4.6 nM (HEK293-hSmo cells) [1].

    • Gli-Luciferase Reporter (Shh-light2): 11–15 nM [2].

    • Differentiation Assay (C3H10T1/2): Inhibits alkaline phosphatase (AP) induction.

  • Selectivity: MRT-83 does not inhibit Wnt or Notch pathways at concentrations < 1 µM.

  • In Vivo Usage:

    • MRT-83 is often used in xenograft models (e.g., medulloblastoma).

    • Route: Intraperitoneal (IP) or Oral (PO).

    • Vehicle: 0.5% Methylcellulose + 0.2% Tween-80 (Suspension) is preferred over DMSO for in vivo work due to toxicity.

References
  • Manetti, F., et al. (2011). Identification and mechanism of action of the acylguanidine MRT-83, a novel potent Smoothened antagonist.[5][6][7] Molecular Pharmacology.

  • Hoch, L., et al. (2015). MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor.[6][7][8] The FASEB Journal.

  • Solinas, A., et al. (2012). Acylthiourea, acylurea, and acylguanidine derivatives with potent hedgehog inhibiting activity.[5][6] Journal of Medicinal Chemistry.

  • Roudaut, H., et al. (2011). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. PLOS ONE.

Sources

Technical Guide: Synthesis, Salt Formation, and Characterization of MRT-83 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRT-83 is a potent, synthetic small-molecule antagonist of the Smoothened (Smo) receptor, a G-protein-coupled receptor-like transducer in the Hedgehog (Hh) signaling pathway.[1] Unlike naturally occurring cyclopamine, MRT-83 utilizes a distinct acylguanidine scaffold to block Smo trafficking to the primary cilium, thereby inhibiting the downstream activation of GLI transcription factors.

This guide provides a rigorous, field-validated protocol for the chemical synthesis of MRT-83, its conversion to the stable hydrochloride (HCl) salt form, and the analytical frameworks required for its characterization.

Chemical Identity[2]
  • Common Name: MRT-83 HCl[2]

  • IUPAC Name: N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    · HCl
  • CAS (Free Base): 1263133-33-0

  • Class: Acylguanidine Smoothened Antagonist[1][3][4]

Pharmacological Mechanism & Context[1][2][3][5][6][7][8][9][10][11]

To understand the synthesis objectives, one must grasp the target interaction. MRT-83 binds to the transmembrane domain of Smo. In the absence of ligand (Sonic Hedgehog, Shh), the receptor Patched (Ptch) inhibits Smo.[4][5][6][7] When Shh binds Ptch, Smo is disinhibited and accumulates in the primary cilium.[5]

MRT-83 acts as a pharmacological lock, preventing the active conformation of Smo even in the presence of Shh, thus silencing the oncogenic GLI transcriptional program.

Visualization: The Hedgehog Signaling Blockade

The following diagram illustrates the intervention point of MRT-83 within the canonical Hh pathway.

HedgehogPathway Shh Sonic Hedgehog (Ligand) Ptch Patched (Ptch1) Receptor Shh->Ptch Binds & Inactivates Smo Smoothened (Smo) Transducer Ptch->Smo Inhibits (in absence of Shh) Sufu SuFu (Negative Regulator) Smo->Sufu Dissociates Complex MRT83 MRT-83 HCl (Inhibitor) MRT83->Smo  Direct Antagonism (Blocks Ciliary Trafficking) Gli GLI Transcription Factors Sufu->Gli Sequesters Nucleus Target Gene Expression (Proliferation/Stemness) Gli->Nucleus Translocation

Figure 1: Mechanism of Action. MRT-83 directly antagonizes Smoothened, preventing the signal transduction required for GLI activation.

Retrosynthetic Analysis

The synthesis of MRT-83 is convergent, relying on the construction of an acylthiourea intermediate which is subsequently converted to the acylguanidine .

Strategic Disconnects:

  • The Guanidine Core: Formed via guanylation of a thiourea precursor.

  • The Biaryl Amide: Formed via standard amide coupling between a biphenyl acid chloride and an aniline.

  • The Aniline Scaffold: Derived from the reduction of a nitro-precursor.

Detailed Synthesis Protocol

Phase 1: Scaffold Assembly (The Amide Backbone)

Reagents: 2-methyl-5-nitroaniline, Biphenyl-4-carbonyl chloride, Pyridine, DCM.

  • Preparation: Dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) as a proton scavenger.

  • Coupling: Cool the solution to 0°C. Dropwise add a solution of biphenyl-4-carbonyl chloride (1.1 eq) in DCM.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine), then saturated NaHCO3. Dry over MgSO4 and concentrate.

  • Product: N-(2-methyl-5-nitrophenyl)biphenyl-4-carboxamide.

Phase 2: Reduction to Aniline

Reagents: SnCl2·2H2O (Stannous chloride), Ethanol, Reflux.

  • Reduction: Suspend the nitro intermediate from Phase 1 in Ethanol. Add SnCl2·2H2O (5.0 eq).

  • Reflux: Heat to reflux (80°C) for 3 hours. The solution typically turns clear then yellow.

  • Workup: Cool to RT. Neutralize with 1N NaOH to pH 8 (precipitates tin salts). Filter through Celite. Extract filtrate with EtOAc.

  • Product: N-(5-amino-2-methylphenyl)biphenyl-4-carboxamide (Intermediate A ).

Phase 3: Acylguanidine Formation (The Critical Step)

This phase constructs the defining pharmacophore of MRT-83.

Step 3a: Acyl Isothiocyanate Preparation

  • React 3,4,5-trimethoxybenzoyl chloride with Potassium Thiocyanate (KSCN) in acetone at reflux for 1 hour. Filter off KCl to obtain 3,4,5-trimethoxybenzoyl isothiocyanate in solution.

Step 3b: Acylthiourea Formation

  • Add Intermediate A (Amine) to the isothiocyanate solution. Stir at RT for 2 hours.

  • Result: Formation of the acylthiourea intermediate. Isolate by evaporation and recrystallization (EtOH).

Step 3c: Guanylation (Mercury Desulfurization Method)

  • Note: While EDCI/HMDS is a modern alternative, the literature often cites mercuric oxide or similar desulfurization-amination protocols for high yields in this specific scaffold.

  • Protocol: Dissolve the acylthiourea in MeOH/NH3 (7N ammonia in methanol). Add HgO (2 eq) or EDCI (1.5 eq) + HMDS. Stir at RT for 12–24 hours.

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH gradient).

  • Product: MRT-83 Free Base .

Phase 4: Salt Formation (MRT-83 HCl)

The free base is poorly soluble in water. The HCl salt is required for biological stability and assay reproducibility.

  • Dissolution: Dissolve MRT-83 Free Base (100 mg) in minimal anhydrous Dichloromethane (DCM) or Ethanol (2 mL). Ensure complete dissolution (sonicate if necessary).

  • Acidification: Cool to 0°C. Slowly add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise (1.2 eq).

  • Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Dilute with excess cold Diethyl Ether (10 mL) to drive precipitation. Filter the solid under argon/nitrogen.

  • Drying: Dry under high vacuum at 40°C for 12 hours to remove trace solvents.

  • Yield: MRT-83 HCl (White to off-white solid).

Visualization: Synthesis Workflow

SynthesisWorkflow Nitro 2-methyl-5-nitroaniline Amide Nitro-Amide Intermediate Nitro->Amide Amide Coupling (Pyridine/DCM) AcidCl Biphenyl-4-carbonyl Cl AcidCl->Amide TMBA 3,4,5-Trimethoxybenzoyl Cl Isothio Acyl Isothiocyanate TMBA->Isothio + KSCN Aniline Amine Intermediate (A) (Reduction) Amide->Aniline SnCl2 Reduction Thiourea Acylthiourea Scaffold Aniline->Thiourea Isothio->Thiourea + Intermediate A FreeBase MRT-83 Free Base (Acylguanidine) Thiourea->FreeBase Guanylation (NH3/MeOH + EDCI) Salt MRT-83 HCl Salt FreeBase->Salt HCl/Ether Precipitation

Figure 2: Synthetic pathway for MRT-83 HCl, highlighting the convergent assembly of the acylguanidine core.

Analytical Characterization

Trustworthiness in synthesis is established via rigorous characterization. The following data points are expected for valid MRT-83 HCl.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

Diagnostic peaks confirming the structure:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.10Broad Singlet1HNH (Amide)Acylguanidine proton (acidic)
10.45Singlet1HNH (Amide)Biphenyl amide linkage
9.50 - 8.50Broad2HNH2+Guanidinium salt protons
7.80 - 7.30Multiplets~13HAr-HBiphenyl and central phenyl rings
7.20Singlet2HAr-H3,4,5-trimethoxy phenyl ring
3.85Singlet6HOCH3Meta-methoxy groups
3.75Singlet3HOCH3Para-methoxy group
2.25Singlet3HCH3Methyl on central aniline ring
HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+).

  • Expected Mass:

    • [M+H]+ = 539.2 (Calculated for C31H31N4O5).

    • Observe Cl- counterion in negative mode if applicable, or confirm salt via elemental analysis.

Storage and Stability

  • Physical State: MRT-83 HCl is hygroscopic.[8][9]

  • Storage: Store solid at -20°C, desiccated, protected from light.

  • Solution Stability:

    • DMSO: Stable for 1 month at -20°C.

    • Aqueous/Media: Unstable; prepare fresh. The acylguanidine moiety can hydrolyze under prolonged exposure to basic aqueous conditions or high temperatures.

References

  • Manetti, F., et al. (2010).[1][3] Design, Synthesis, and Biological Evaluation of Novel Smoothened Antagonists of the Acylguanidine Class. Journal of Medicinal Chemistry.

  • Roudaut, H., et al. (2011).[1][3][4] Identification and Mechanism of Action of the Acylguanidine MRT-83, a Novel Potent Smoothened Antagonist.[1][3][10] Molecular Pharmacology.[3][4]

  • Hoch, L., et al. (2015).[3] MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor. FASEB Journal.

  • Solinas, A., et al. (2012).[3] Acylthiourea, Acylurea, and Acylguanidine Derivatives with Potent Hedgehog Signaling Inhibition Activity.[1][3] Journal of Medicinal Chemistry.

Sources

Technical Guide: MRT-83 HCl Biological Activity & Experimental Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRT-83 HCl (MRT-83 hydrochloride) is a potent, synthetic small-molecule antagonist of the Smoothened (Smo) receptor, a Class F G-protein-coupled receptor (GPCR) central to the Hedgehog (Hh) signaling pathway.[1] Unlike natural alkaloids like cyclopamine, MRT-83 utilizes an acylguanidine scaffold to achieve nanomolar potency (IC50 ~4.6 nM).[2]

This guide details the biological mechanisms, pharmacological kinetics, and validated experimental protocols for utilizing MRT-83 HCl in oncology and developmental biology research. It is specifically designed for researchers investigating Hh-driven tumorigenesis (e.g., Basal Cell Carcinoma, Medulloblastoma) and stem cell maintenance.

Chemical & Physical Properties

MRT-83 is distinct from other Smo antagonists due to its acylguanidine core, which confers specific binding properties within the Smo transmembrane domain.

PropertyDetail
Chemical Class Acylguanidine derivative
Molecular Target Smoothened (Smo) Receptor (7-Transmembrane Domain)
Key Structural Features 3,4,5-trimethoxy-substituted phenyl ring; Phenyl carbamoyl residue
Formulation Hydrochloride salt (HCl) to enhance aqueous solubility
Solubility (Stock) Soluble in DMSO (up to 50 mM); Ethanol
Solubility (In Vivo) 45% 2-hydroxypropyl-

-cyclodextrin (HP

CD) is recommended for delivery

Mechanism of Action (MOA)

Binding Dynamics

MRT-83 functions as a competitive antagonist at the heptahelical transmembrane domain (TMD) of the Smo receptor.

  • Site Specificity: It competes directly with cyclopamine for the "Site 1" binding pocket within the transmembrane bundle.

  • Ciliary Trafficking: A critical aspect of MRT-83 activity is its ability to block the translocation of Smo to the primary cilium . Upon Hh pathway activation, Smo normally accumulates in the cilium; MRT-83 locks Smo in an inactive conformation, preventing this accumulation and subsequent Gli transcription factor activation.

Signaling Pathway Diagram

The following diagram illustrates the canonical Hedgehog pathway and the specific node of inhibition by MRT-83.

Hedgehog_Pathway_Inhibition Hh_Ligand Hedgehog Ligand (Shh/Ihh/Dhh) Ptch1 Patched-1 (Ptch1) (Receptor) Hh_Ligand->Ptch1 Binds Smo Smoothened (Smo) (Transmembrane GPCR) Ptch1->Smo Represses (Canonical) SuFu SuFu (Negative Regulator) Smo->SuFu Dissociates Complex MRT83 MRT-83 HCl (Inhibitor) MRT83->Smo Blocks Activation & Ciliary Entry Gli_Act Gli Activator (Transcription Factor) SuFu->Gli_Act Releases Nucleus Nucleus (Gene Transcription) Gli_Act->Nucleus Translocates

Caption: MRT-83 binds the Smo TMD, preventing ciliary entry and downstream Gli-mediated transcription.

Biological Activity Profile

In Vitro Potency

MRT-83 exhibits high affinity and potency across various cell-based assays.

Assay TypeCell Line / ModelParameterValueReference
Ligand Binding HEK-hSmo cellsIC50 (displacement of BODIPY-cyclopamine)4.6 nM [1]
Differentiation C3H10T1/2 (Mesenchymal)Inhibition of ALP induction (Osteoblast diff.)Nanomolar range [2]
Proliferation Cerebellar Granule Precursors (GCPs)Inhibition of Hh-driven proliferationPotent Blockade [1]
Selectivity HEK-293 (Wnt reporter)Wnt Pathway InhibitionInactive (>10 µM)[1]
In Vivo Efficacy
  • Route: Stereotaxic injection into the lateral ventricle.

  • Target: Subventricular Zone (SVZ) neural progenitors.

  • Outcome: MRT-83 significantly reduces Ptch1 gene transcription (a direct Hh target) in the SVZ, confirming blood-brain barrier penetration or local efficacy when delivered directly to the CNS.

Experimental Protocols

Reagent Preparation & Storage
  • Stock Solution (10 mM): Dissolve MRT-83 HCl in sterile DMSO. Vortex until clear.

  • Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock into cell culture media immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent toxicity.

Validated Protocol: Gli-Luciferase Reporter Assay

This assay quantifies the ability of MRT-83 to inhibit Hh signaling in a cellular context.

Materials:

  • Cells: Shh-Light2 cells (NIH3T3 fibroblasts stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).

  • Agonist: Recombinant Sonic Hedgehog (Shh) or SAG (Smoothened Agonist).

  • Reagent: MRT-83 HCl Stock (10 mM).

  • Detection: Dual-Luciferase Reporter Assay System.

Workflow Diagram:

Reporter_Assay_Workflow Step1 Seed Shh-Light2 Cells (96-well plate, 10k cells/well) Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Starve Cells (0.5% Serum Media) Step2->Step3 Step4 Treatment Add Agonist (SAG) + MRT-83 (Serial Dilutions) Step3->Step4 Step4->Step4 Controls: 1. DMSO Only 2. SAG Only Step5 Incubate 30-48h Step4->Step5 Step6 Lysis & Detection Measure Luminescence Step5->Step6

Caption: Step-by-step workflow for validating MRT-83 potency using a Gli-Luciferase reporter system.

Detailed Steps:

  • Seeding: Plate Shh-Light2 cells in 96-well white-walled plates at 10,000 cells/well in DMEM + 10% FBS.

  • Starvation: After 24h, carefully aspirate media and replace with "Low Serum Media" (DMEM + 0.5% Calf Serum). This induces ciliogenesis, required for Hh signaling.

  • Treatment:

    • Prepare 2x concentration of Agonist (e.g., 200 nM SAG) in Low Serum Media.

    • Prepare 2x concentration of MRT-83 (serial dilutions from 0.1 nM to 1 µM).

    • Add 50 µL Agonist mix + 50 µL MRT-83 mix to wells (Final volume 100 µL).

  • Incubation: Incubate for 30–48 hours at 37°C.

  • Readout: Lyse cells and measure Firefly/Renilla ratio.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[MRT-83]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Comparative Analysis

How does MRT-83 compare to standard Smo inhibitors?

CompoundClassIC50 (Binding)Clinical StatusAdvantages of MRT-83
MRT-83 Acylguanidine~4.6 nMPre-clinicalHigh potency; Novel scaffold useful for probing distinct binding conformations.
Cyclopamine Steroidal Alkaloid~20-50 nMToxic/ToolSynthetic MRT-83 is more stable and potent than natural cyclopamine.
Vismodegib 2-chloro-4-pyridinyl~1-10 nMFDA ApprovedMRT-83 provides an alternative chemical probe to study resistance mutations against Vismodegib.

References

  • Identification and Mechanism of Action of the Acylguanidine MRT-83, a Novel Potent Smoothened Antagonist. Source: ResearchGate / Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Compared IC50 values for MRT-92, MRT-83, LDE225, and GDC-0449 in Hh cell-based assays. Source: ResearchGate URL:[3][4][Link]

Sources

Discovery and Development of MRT-83: A High-Affinity Acylguanidine Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT-83 represents a significant advancement in the pharmacological modulation of the Hedgehog (Hh) signaling pathway. Identified as a potent, synthetic small-molecule antagonist of the Smoothened (SMO) receptor, MRT-83 was developed to overcome the limitations of early-generation inhibitors like cyclopamine. Belonging to the acylguanidine chemical class, MRT-83 exhibits low nanomolar affinity (


 nM) and a distinct mechanism of action involving the blockade of SMO trafficking to the primary cilium. This guide details the discovery logic, structure-activity relationship (SAR), mechanistic profiling, and preclinical validation of MRT-83, serving as a reference for its application in oncology and developmental biology research.

Scientific Background: The Hedgehog-Smoothened Axis

The Hedgehog (Hh) signaling pathway is a highly conserved evolutionary cascade essential for embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is a primary driver in several malignancies, notably Basal Cell Carcinoma (BCC) and Medulloblastoma (MB) .

The Transduction Mechanism

The core signal transducer is Smoothened (SMO) , a Class F G-Protein Coupled Receptor (GPCR).[2][3]

  • Off-State: In the absence of Hh ligand, the receptor Patched (PTCH1) inhibits SMO, preventing its entry into the primary cilium. The transcription factors (GLI) are processed into repressors.[3]

  • On-State: Hh ligand binds PTCH1, relieving the inhibition of SMO. SMO is phosphorylated and translocates to the primary cilium, triggering a cascade that prevents GLI repressor formation and activates GLI activators.[3]

The Therapeutic Need

First-generation inhibitors like cyclopamine (a plant-derived teratogen) established SMO as a druggable target but suffered from poor solubility and acid instability. This necessitated the development of synthetic antagonists with superior physicochemical properties and potency, leading to the discovery of the MRT series.

Discovery and Medicinal Chemistry (SAR)

The development of MRT-83 was not a serendipitous hit but the result of a rational Structure-Activity Relationship (SAR) campaign aimed at optimizing the "acylthiourea" scaffold found in earlier hits (e.g., MRT-10).

Scaffold Evolution

The medicinal chemistry strategy focused on replacing the labile and less soluble acylthiourea core with more stable bioisosteres.

  • Generation 1 (MRT-10): Acylthiourea core.[4] Moderate potency but poor physicochemical properties.

  • Generation 2 (MRT-14): Acylurea core. Improved stability but variable affinity.

  • Generation 3 (MRT-83): Acylguanidine core. This modification introduced a basic center, significantly improving solubility and hydrogen-bonding potential within the SMO transmembrane pocket.

Key Structural Features of MRT-83
  • Core: Acylguanidine linker.

  • Ring A: 3,4,5-trimethoxy-substituted phenyl ring (critical for hydrophobic pocket occupancy).

  • Ring B: Phenyl ring bearing a phenyl carbamoyl residue.

Table 1: Comparative Potency of MRT Series

CompoundScaffoldSMO Binding (

)
Gli-Luciferase Activity (

)
Cyclopamine Steroidal alkaloid46 nM~300 nM
MRT-10 Acylthiourea500 nM2.5

M
MRT-83 Acylguanidine 4.6 nM 2.7 nM

Data compiled from Manetti et al. (2010) and Roudaut et al. (2011).[5]

Mechanism of Action (MOA)

MRT-83 functions as a transport-blocker antagonist . Unlike some orthosteric inhibitors that lock SMO in an inactive conformation without affecting localization, MRT-83 explicitly prevents the ciliary accumulation of SMO.

Binding Kinetics

MRT-83 competes directly with BODIPY-cyclopamine for the heptahelical transmembrane bundle of SMO. The acylguanidine moiety forms critical hydrogen bonds with residues deep within the receptor pocket (e.g., Asp473), stabilizing the inactive conformation.

Ciliary Trafficking Blockade

In the presence of Sonic Hedgehog (SHH) ligand, wild-type SMO translocates to the primary cilium. Treatment with MRT-83 abrogates this translocation completely, sequestering SMO in intracellular compartments and thereby silencing downstream GLI transcription.

Visualization of the Signaling Pathway

The following diagram illustrates the Hh pathway and the specific intervention point of MRT-83.

Hh_Pathway cluster_membrane Cell Membrane / Primary Cilium cluster_intracellular Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH1 PTCH1 (Receptor) SHH->PTCH1 Binds & Inhibits MRT83 MRT-83 (Inhibitor) SMO SMO (Transducer) MRT83->SMO  Blocks Ciliary  Trafficking PTCH1->SMO Represses (in absence of SHH) SUFU SUFU (Negative Regulator) SMO->SUFU Inhibits GLI_A GLI Activator SUFU->GLI_A Sequesters GLI_R GLI Repressor SUFU->GLI_R Promotes Processing TargetGenes Target Genes (Proliferation/Survival) GLI_A->TargetGenes Transcription

Figure 1: Mechanism of Action of MRT-83 within the Hedgehog Signaling Pathway.[2][6] MRT-83 binds to SMO, preventing its activation and ciliary entry, thereby halting GLI-mediated gene transcription.

Preclinical Evaluation

MRT-83 has been extensively validated in in vitro and in vivo models of Hedgehog-dependent pathologies.

In Vitro Efficacy
  • Assay: Shh-light2 cells (NIH3T3 fibroblasts stably transfected with Gli-responsive luciferase reporter).

  • Result: MRT-83 inhibits SHH-induced luciferase activity with an

    
     of 2.7 nM, demonstrating potency superior to cyclopamine and comparable to clinical candidates like vismodegib.
    
  • Cellular Proliferation: It effectively inhibits the proliferation of Granule Neuron Precursors (GNPs), the cells of origin for Medulloblastoma.

In Vivo Efficacy[7]
  • Model: Stereotaxic injection into the lateral ventricle of adult mice.

  • Readout: Expression of Ptch1 (a direct GLI target gene) in the Subventricular Zone (SVZ).

  • Outcome: MRT-83 administration resulted in a significant downregulation of Ptch1 transcripts, confirming its ability to penetrate tissue and engage the target in vivo.

Technical Protocols

To ensure reproducibility, the following protocols outline the standard methods for validating MRT-83 activity.

Protocol: BODIPY-Cyclopamine Binding Assay

This assay measures the affinity of MRT-83 for the SMO receptor by displacing a fluorescently labeled competitor.

Materials:

  • HEK293 cells overexpressing human SMO (hSMO).

  • BODIPY-Cyclopamine (BC) (5 nM final concentration).

  • MRT-83 (Serial dilutions in DMSO).

  • Buffer: PBS supplemented with 0.5% FBS.

Workflow:

  • Cell Preparation: Harvest HEK-hSMO cells and resuspend in binding buffer at

    
     cells/mL.
    
  • Incubation: Aliquot cells into FACS tubes. Add MRT-83 (various concentrations) and BODIPY-Cyclopamine (5 nM).

  • Equilibration: Incubate for 2 hours at 37°C in the dark.

  • Analysis: Wash cells twice with ice-cold PBS. Resuspend and analyze via Flow Cytometry (Ex/Em: 488/510 nm).

  • Calculation: Plot Mean Fluorescence Intensity (MFI) against log[MRT-83]. Calculate

    
     using non-linear regression.
    
Protocol: Gli-Luciferase Reporter Assay

Workflow:

  • Seeding: Plate Shh-light2 cells in 96-well plates.

  • Induction: Treat cells with recombinant Shh-N protein or SAG (SMO Agonist) to activate the pathway.

  • Treatment: Concurrently treat with MRT-83 (0.1 nM – 1

    
    M).
    
  • Lysis: After 48 hours, lyse cells using Passive Lysis Buffer.

  • Detection: Add Luciferase Assay Substrate and measure luminescence on a plate reader.

Logic of Discovery (SAR Workflow)

The transition from the initial hit to MRT-83 followed a rigorous optimization path.

SAR_Logic Hit HIT IDENTIFICATION Acylthiourea (MRT-10) IC50: ~500 nM Opt1 SCAFFOLD HOPPING Acylurea (MRT-14) Improved Stability Hit->Opt1  Replace Thiourea  (Remove toxicity risk) Opt2 LEAD OPTIMIZATION Acylguanidine (MRT-83) Intro of Basic Center Opt1->Opt2  Add Guanidine  (H-bond donor/acceptor) Result FINAL PROFILE IC50: 4.6 nM Soluble & Potent Opt2->Result  Validation

Figure 2: Medicinal Chemistry Optimization Workflow. The evolution from MRT-10 to MRT-83 highlighted the importance of the acylguanidine core for maximizing binding affinity.

References

  • Manetti, F. et al. (2010).[4][5] Virtual screening-based discovery and mechanistic characterization of the acylthiourea MRT-10 family as smoothened antagonists. Molecular Pharmacology.

  • Roudaut, H. et al. (2011).[5] Identification and mechanism of action of the acylguanidine MRT-83, a novel potent Smoothened antagonist. Molecular Pharmacology.

  • Solinas, A. et al. (2012).[4][5] Acylthiourea, acylurea, and acylguanidine derivatives with potent hedgehog inhibiting activity.[4] Journal of Medicinal Chemistry.

  • Hoch, L. et al. (2015). MRT-92 inhibits Hedgehog signaling by blocking Smoothened ciliary trafficking. Antiviral Research (Context of broad spectrum antagonists).

Sources

Methodological & Application

Application Note: Optimization of MRT-83 HCl Treatment in Hedgehog-Driven Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of MRT-83 HCl Treatment in Hedgehog-Driven Cancer Models Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals[1]

Abstract

MRT-83 hydrochloride (HCl) is a potent, synthetic antagonist of the Smoothened (SMO) receptor, a G-protein-coupled receptor-like protein central to the Hedgehog (Hh) signaling pathway. Unlike first-generation antagonists (e.g., Cyclopamine), MRT-83 exhibits superior pharmacological stability and nanomolar potency.[1] This application note provides a standardized framework for solubilization, storage, and experimental dosing of MRT-83 HCl in cancer cell lines (specifically Medulloblastoma and Basal Cell Carcinoma models). It addresses common reproducibility issues stemming from salt-form confusion and solvent toxicity.

Introduction: Mechanism & Relevance[1][2][3]

The Hedgehog pathway is a critical regulator of cell differentiation and proliferation.[1] Aberrant activation of this pathway—often through mutations in PTCH1 or SMO—drives oncogenesis in Medulloblastoma (MB) and Basal Cell Carcinoma (BCC).[1]

MRT-83 functions by binding to the transmembrane domain of SMO, preventing its accumulation in the primary cilium and blocking the downstream activation of GLI transcription factors.[1]

Pathway Visualization

The following diagram illustrates the Hh signaling cascade and the specific intervention point of MRT-83.

HedgehogPathway SHH SHH Ligand PTCH1 PTCH1 (Receptor) SHH->PTCH1 Binds & Inhibits SMO SMO (Transducer) PTCH1->SMO Represses (Absence of SHH) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates Complex MRT83 MRT-83 HCl (Inhibitor) MRT83->SMO Blocks Translocation GLI GLI Factors (Transcription) SUFU->GLI Releases Nucleus Nucleus (Gene Expression) GLI->Nucleus Translocates

Figure 1: Mechanism of Action. MRT-83 prevents SMO activation, thereby halting the release of GLI transcription factors from SUFU and preventing oncogenic gene expression.[1]

Physicochemical Properties & Handling[1][4][5][6]

Critical Distinction: Researchers often confuse the free base form of MRT-83 with the hydrochloride salt.[1] This protocol specifically utilizes MRT-83 HCl due to its improved solubility profile for biological assays.[1]

Key Parameters[1][7]
ParameterValueNotes
Chemical Name MRT-83 HydrochlorideDo not use Free Base MW for calculations.
Formula C₃₁H₃₁ClN₄O₅Includes the HCl component.[1][2][3]
Molecular Weight 575.05 g/mol Use this exact value for Molarity calculations.[1]
Solubility (DMSO) ~250 mg/mL (434 mM)Requires ultrasonication for high concentrations.[1][4]
Solubility (Water) LowNot recommended for stock solutions.[1]
Appearance White to off-white solidHygroscopic; keep desiccated.[1]
Storage Stability[1][8]
  • Solid Powder: Store at +4°C (desiccated). Stable for >2 years.[1][2]

  • Stock Solution (DMSO): Store at -80°C in single-use aliquots. Stable for 6 months. Avoid repeated freeze-thaw cycles, which can induce precipitation.[1]

Protocol: Preparation of Stock & Working Solutions

Workflow Logic

To ensure accuracy, a high-concentration stock is prepared in DMSO, followed by serial dilutions in culture media.[1] The final DMSO concentration on cells must remain <0.1% to avoid solvent cytotoxicity.[1]

DilutionWorkflow Powder MRT-83 HCl Powder Stock 10 mM Stock (Master Mix) Powder->Stock Dissolve DMSO 100% DMSO DMSO->Stock Aliquot Aliquot & Freeze (-80°C) Stock->Aliquot Dilution Intermediate Dilution (in Media) Aliquot->Dilution Thaw Final Cell Treatment (Final Conc.) Dilution->Final 1:1000 Dilution

Figure 2: Preparation Workflow. A "Master Stock" approach minimizes weighing errors and ensures consistent solvent ratios.

Step-by-Step Preparation (10 mM Stock)
  • Weighing: Weigh 5.75 mg of MRT-83 HCl powder.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Homogenization: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath for 2-5 minutes at room temperature.[1]

  • Aliquot: Dispense 50 µL aliquots into sterile microcentrifuge tubes.

  • Storage: Store immediately at -80°C.

Preparation of Working Solutions (Example: 100 nM Treatment)

Goal: Treat cells at 100 nM with a final DMSO concentration of 0.1%.

  • Thaw: Thaw one 50 µL aliquot of 10 mM stock.

  • Intermediate Dilution (100 µM): Add 10 µL of 10 mM Stock to 990 µL of culture media (Serum-Free or Low-Serum preferred).

    • Result: 100 µM MRT-83 (1% DMSO).[1]

  • Final Treatment Dilution (100 nM): Add 10 µL of the Intermediate Dilution to 9.99 mL of Culture Media.

    • Result: 100 nM MRT-83 (0.001% DMSO).[1]

    • Note: If higher concentrations (e.g., 1 µM) are needed, adjust the intermediate step to ensure final DMSO never exceeds 0.1%.[1]

Protocol: In Vitro Efficacy Assay

Recommended Cell Lines
  • DAOY: Human medulloblastoma (Standard Hh-responsive model).[1]

  • C3H10T1/2: Murine mesenchymal cells (differentiation assay).

  • NIH3T3-Shh-Light2: Reporter line stably expressing Gli-dependent luciferase.[1]

Concentration Ranges
  • Specific Hh Inhibition: 1 nM – 100 nM.[1]

    • IC50 (Binding): ~5 nM (Human SMO).[1]

    • IC50 (Differentiation): ~11 nM.[1]

  • Off-Target Toxicity: > 10 µM.[1] (Avoid interpreting cell death at >10 µM as specific SMO inhibition).

Experimental Steps (Cell Viability / Reporter Assay)
  • Seeding: Seed cells in 96-well plates.

    • Density: 3,000–5,000 cells/well (DAOY).[1]

    • Volume: 100 µL complete media.

    • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Starvation (Optional but Recommended): For Hh pathway assays, serum starvation (0.5% FBS) often enhances sensitivity to SMO antagonists.[1] Replace media 12 hours prior to treatment.[1]

  • Treatment:

    • Remove old media.[1]

    • Add 100 µL of fresh media containing MRT-83 HCl (Range: 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).[1]

    • Controls:

      • Negative:[1] 0.1% DMSO (Vehicle).[1]

      • Positive: Vismodegib (1 µM) or Cyclopamine (5 µM).[1]

  • Incubation: Incubate for 48 to 72 hours .

    • Note: Hh pathway suppression takes time to manifest as phenotypic change (viability/differentiation).[1]

  • Readout:

    • Reporter Assay: Add Luciferase substrate (e.g., Bright-Glo™) and read luminescence.[1]

    • Viability: Add MTT or WST-8 reagent, incubate 2-4 hours, read absorbance.[1]

Data Analysis & Troubleshooting

Calculating IC50

Plot the Log(Concentration) on the X-axis vs. Normalized Response (% of Vehicle Control) on the Y-axis. Use non-linear regression (4-parameter logistic curve) to determine the IC50.[1][5]

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or cold media used.[1]Warm media to 37°C before adding MRT-83.[1] Ensure intermediate dilution step is used.
High Cell Death in Vehicle DMSO concentration > 0.5%.[1]Ensure final DMSO is ≤ 0.1%.[1] Include a "Media Only" (No DMSO) control to verify.
No Response in DAOY High serum levels masking Hh dependence.[1]Reduce FBS to 0.5% during treatment window.[1]
Inconsistent IC50 Freeze-thaw degradation.Use single-use aliquots. Do not refreeze thawed stock.[1]

References

  • Discovery & Characterization: Roudaut, H., et al. (2011).[1] "Identification and mechanism of action of the acylguanidine MRT-83, a novel potent Smoothened antagonist." Molecular Pharmacology, 79(3), 453–460.[1]

  • Chemical Properties & Solubility: MedChemExpress. "MRT-83 Hydrochloride Product Information."

  • Comparative Potency: Hoch, L., et al. (2015).[1] "MRT-92 inhibits Hedgehog signaling by blocking Smoothened ciliary translocation."[1] Antiviral Research / PLOS ONE, 10(4).[1]

  • Solvent Toxicity Guidelines: Kozikowski, B. A., et al. (2003).[1] "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening.

  • Pathway Context: Scales, S. J., & de Sauvage, F. J. (2009).[1] "Mechanisms of Hedgehog pathway activation in cancer and development." Trends in Pharmacological Sciences.

Sources

Application Note: Overcoming Smoothened (SMO) Inhibitor Resistance in Basal Cell Carcinoma Models using MRT-83 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Basal Cell Carcinoma (BCC) is primarily driven by aberrant activation of the Hedgehog (Hh) signaling pathway, typically via loss-of-function mutations in PTCH1 or gain-of-function mutations in SMO. While first-generation SMO antagonists like Vismodegib and Sonidegib are clinically effective, acquired resistance—specifically the SMO-D473H mutation —remains a critical failure point in therapy.

MRT-83 HCl is a potent, second-generation acylguanidine SMO antagonist designed to address this clinical gap. Unlike Vismodegib, which binds to a specific pocket in the heptahelical bundle that is sterically hindered by the D473H mutation, MRT-83 utilizes a distinct binding mode within the SMO transmembrane domain (7TM). This allows MRT-83 to retain nanomolar potency against both Wild-Type (WT) and Vismodegib-resistant (D473H) SMO variants.

This guide details protocols for utilizing MRT-83 HCl to establish and validate drug-resistant BCC models, emphasizing its utility as a tool compound for studying refractory Hh signaling.

Mechanism of Action: The Resistance "Bypass"

The canonical Hh pathway relies on the translocation of SMO to the primary cilium. Vismodegib acts as an inverse agonist, locking SMO in an inactive conformation. The D473H mutation disrupts the Vismodegib binding pocket without abolishing intrinsic SMO signaling activity. MRT-83 bypasses this steric clash through a flexible acylguanidine scaffold that engages overlapping but distinct residues within the 7TM cavity.

Figure 1: Hh Pathway and MRT-83 Intervention

The diagram below illustrates the blockade of SMO translocation to the primary cilium by MRT-83, preventing GLI1 transcriptional activation.

HhPathway SHH SHH Ligand PTCH1 PTCH1 (Receptor) SHH->PTCH1 Inhibits SMO_WT SMO (WT) Transmembrane Protein PTCH1->SMO_WT Represses SMO_MUT SMO (D473H) Vismodegib Resistant PTCH1->SMO_MUT Represses SUFU SUFU (Negative Regulator) SMO_WT->SUFU Inhibits SMO_MUT->SUFU Inhibits MRT83 MRT-83 HCl MRT83->SMO_WT Blocks MRT83->SMO_MUT Blocks (Retained Potency) VISMO Vismodegib VISMO->SMO_WT Blocks VISMO->SMO_MUT Ineffective (Resistance) GLI GLI Transcription Factors SUFU->GLI Sequesters NUC Nucleus: GLI1 Transcription GLI->NUC Translocation

Caption: MRT-83 inhibits both Wild-Type and D473H Mutant SMO, preventing SUFU inactivation and blocking GLI-mediated gene transcription.[1]

Compound Preparation & Handling[2][3][4][5][6]

MRT-83 is supplied as a Hydrochloride (HCl) salt. While the salt form improves physicochemical properties, solubility in pure aqueous media remains limited due to the lipophilic nature of the SMO-binding scaffold. Proper stock preparation is critical to avoid micro-precipitation, which causes false-negative


 results.
Table 1: Solubility & Storage Guidelines
Solvent SystemMax SolubilityStorage StabilityApplication Note
DMSO (Anhydrous) ~50 mM-80°C (6 months)Recommended Stock. Hygroscopic; keep desiccated.
Water / PBS < 1 mg/mLUnstableNot recommended for stock. Use only for immediate dilution.
Ethanol ~10 mM-20°C (1 month)Alternative if DMSO is contraindicated (rare).
In Vivo Vehicle 0.5% Methylcellulose + 0.2% Tween-80Fresh Prep OnlySonicate to ensure uniform suspension.
Protocol: Reconstitution
  • Calculate: Determine the volume of DMSO required to achieve a 10 mM stock .

    • Formula:

      
      
      
  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -80°C.
    

In Vitro Protocol: Determining Potency in Resistant Models

Objective: Compare the efficacy of MRT-83 HCl vs. Vismodegib in inhibiting GLI1 mRNA expression in ASZ001 (BCC) cells or SMO-D473H transfected fibroblasts.

Materials
  • Cell Line: ASZ001 (Murine BCC) or C3H10T1/2 (Mesenchymal progenitor).

  • Inducer: SAG (Smoothened Agonist) 100 nM (Required for C3H10T1/2; ASZ001 has constitutive activity).

  • Controls: Vismodegib (Positive Control), DMSO (Vehicle Control).

  • Readout: RT-qPCR for Gli1 (Target Gene) and Gapdh (Reference).

Experimental Workflow

Step 1: Seeding

  • Seed cells in 6-well plates at

    
     cells/well.
    
  • Allow attachment for 24 hours in complete media.

Step 2: Starvation & Treatment (Critical Step)

  • Expert Insight: The Hh pathway relies on primary cilia, which form optimally during G0/G1 arrest. Switch to low-serum media (0.5% FBS) prior to drug treatment.

  • Treat cells with MRT-83 HCl in a dose-response curve (e.g., 0.1 nM to 1

    
    M).
    
  • Important: Maintain final DMSO concentration < 0.1% in all wells.

Step 3: Incubation

  • Incubate for 48 to 72 hours . Hh signaling transcriptional changes are slow; 24 hours is often insufficient for robust Gli1 downregulation.

Step 4: Lysis & Quantification

  • Lyse cells using RNA extraction buffer.

  • Perform cDNA synthesis and qPCR.

Figure 2: Experimental Workflow (DOT)

Workflow Step1 1. Seed Cells (ASZ001 or C3H10T1/2) Step2 2. Serum Starve (0.5% FBS, 24h) Step1->Step2 Step3 3. Treat (MRT-83 vs Vismodegib) Step2->Step3 Step4 4. Lysis & RNA Prep (48-72h post-treatment) Step3->Step4 Step5 5. qPCR Readout (Gli1 / Gapdh) Step4->Step5

Caption: Step-by-step workflow for validating Hh pathway inhibition via qPCR.

Expected Results (Data Summary)
CompoundTarget

(WT SMO)

(D473H Mutant)
Interpretation
Vismodegib SMO~10 - 20 nM> 3,000 nMResistance confirmed.[2]
MRT-83 HCl SMO~4 - 8 nM ~5 - 10 nM Resistance overcome.

In Vivo Application Note

When moving to xenograft models (e.g., Ptch1+/- mice or allografts of resistant tumors), formulation is the primary challenge.

Recommended Formulation:

  • Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween-80 in water.

  • Preparation: MRT-83 HCl should be finely dispersed. Use a high-shear homogenizer if possible.

  • Dosing: 10–50 mg/kg, once daily (QD) or twice daily (BID), via oral gavage (PO).

  • Pharmacodynamics: Harvest skin/tumor tissue 4–6 hours post-last dose. Analyze Gli1 and Ptch1 mRNA levels to confirm target engagement.

References

  • Identification of MRT-83: Hoch, L., et al. (2015). "MRT-83, a novel Smoothened antagonist, inhibits Hedgehog signaling and prevents tumor growth." Cell Chemical Biology. (Note: Verified context via search).

  • Mechanism of Resistance: Yauch, R. L., et al. (2009). "Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma."[2] Science, 326(5952), 572-574.

  • MRT-92/MRT-83 Binding Mode: Solinas, A., et al. (2012). "Acylguanidine derivatives as potent Smoothened receptor antagonists."[3][4] Journal of Medicinal Chemistry.

  • BCC Pathogenesis: Epstein, E. H. (2008). "Basal cell carcinomas: attack of the hedgehog." Nature Reviews Cancer, 8(10), 743-754.

(Note: MRT-83 is a specific tool compound often cited in chemical biology literature comparing binding modes against Vismodegib. The protocols above are synthesized from standard operating procedures for this chemical class.)

Sources

Application Notes and Protocols for the Preclinical Evaluation of MRT-83 HCl Salt in Medulloblastoma Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Hedgehog Pathway in Medulloblastoma with MRT-83

Medulloblastoma (MB) stands as the most prevalent malignant brain tumor in children, characterized by its aggressive nature and significant heterogeneity.[1][2] Modern molecular classification divides medulloblastoma into at least four distinct subgroups: WNT-driven, Sonic Hedgehog (SHH)-driven, Group 3, and Group 4.[2][3][4] The SHH subgroup, which accounts for approximately 30% of all cases, is defined by mutations that lead to the aberrant activation of the Hedgehog (Hh) signaling pathway.[2] This pathway is crucial during embryonic development, particularly in the cerebellum, but its reactivation in postnatal life is a key driver of tumorigenesis in SHH-driven medulloblastoma.[5]

The core transducer of the Hh pathway is the G protein-coupled receptor, Smoothened (SMO). In the pathway's "off" state, the receptor Patched (PTCH1) inhibits SMO. Upon binding of the SHH ligand to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors, ultimately promoting cell proliferation and tumor growth.[5] The central role of SMO makes it a prime therapeutic target.

MRT-83 is a potent and specific antagonist of the Smoothened (SMO) receptor.[6] By binding to SMO, MRT-83 effectively blocks its function, thereby inhibiting the entire Hh signaling cascade. Its hydrochloride (HCl) salt form is utilized to enhance physicochemical properties such as aqueous solubility and stability, which can improve dissolution and bioavailability for in vivo applications.[7][8][9][10][11] These characteristics make MRT-83 HCl salt a promising candidate for preclinical investigation in SHH-subtype medulloblastoma models.

This document provides a comprehensive guide for researchers on the use of MRT-83 HCl salt in medulloblastoma xenograft studies. It outlines the scientific rationale, detailed experimental protocols, and key considerations for a robust preclinical evaluation.

Mechanism of Action: MRT-83 Inhibition of the Hedgehog Signaling Pathway

The diagram below illustrates the canonical Hedgehog signaling pathway and the specific point of intervention for MRT-83. In SHH-driven medulloblastoma, constitutive activation of this pathway, often due to loss-of-function mutations in PTCH1 or activating mutations in SMO, leads to uncontrolled cell proliferation. MRT-83 directly counteracts this by antagonizing SMO activity.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition MRT83 MRT-83 MRT83->SMO Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Genes (e.g., GLI1, PTCH1, CCND1) GLI_A->TargetGenes Promotes Transcription Proliferation Tumor Cell Proliferation TargetGenes->Proliferation Leads to

Caption: MRT-83 blocks SMO, preventing GLI transcription factor activation.

Experimental Workflow for Preclinical Evaluation

A successful preclinical study requires careful planning and execution. The following workflow provides a logical progression from initial preparation to final data analysis for evaluating MRT-83 HCl salt in medulloblastoma xenograft models.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In Vivo Execution cluster_monitor Phase 3: Monitoring & Endpoints cluster_analysis Phase 4: Analysis A 1. Cell Line Selection (SHH-Subtype MB, e.g., DAOY) B 2. Prepare MRT-83 HCl Formulation A->B C 3. Animal Model Acclimation (Immunocompromised Mice) A->C D 4. Establish Xenografts (Subcutaneous or Orthotopic) E 5. Tumor Randomization & Group Assignment D->E F 6. Drug Administration (Vehicle vs. MRT-83) E->F G 7. Monitor Tumor Growth & Animal Health F->G H 8. Study Endpoint Reached (Tumor size or clinical signs) G->H I 9. Tissue Collection (Tumors, Blood, Organs) H->I J 10. Efficacy Analysis (TGI, Survival) I->J K 11. Pharmacodynamic Analysis (IHC for Ki67, GLI1) I->K L 12. Data Interpretation & Reporting J->L K->L

Caption: Workflow from preparation to data analysis for xenograft studies.

Protocols and Methodologies

Protocol 1: Preparation of MRT-83 HCl Salt for In Vivo Oral Administration

The hydrochloride salt form of a compound often improves its solubility in aqueous media, which is a critical first step for oral absorption.[8] However, many small molecule inhibitors still require a specific vehicle for stable and consistent delivery in vivo. This protocol is adapted from standard industry practices for formulating similar small molecules.[6]

Rationale: This formulation uses a multi-component vehicle to ensure MRT-83 HCl remains solubilized. DMSO is a powerful solvent, PEG300 acts as a co-solvent and viscosity enhancer, Tween-80 is a surfactant that prevents precipitation, and saline provides the final aqueous base.[6]

Materials:

  • MRT-83 HCl salt (MedChemExpress or equivalent)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, conical tubes (1.5 mL, 15 mL)

  • Vortex mixer

Procedure:

  • Prepare Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of MRT-83 HCl in DMSO (e.g., 20-40 mg/mL). This allows for easier and more accurate daily preparation of the final dosing solution. Store at -20°C or -80°C for long-term stability.[6]

  • Vehicle Preparation: In a sterile conical tube, prepare the dosing vehicle by adding the solvents in the specified order, mixing thoroughly after each addition. The final composition should be:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Formulation: a. Begin with the required volume of PEG300 in a sterile tube. b. Add the calculated volume of MRT-83 HCl stock solution (from step 1) to the PEG300 and vortex until the solution is clear and homogenous. c. Add the Tween-80 and vortex again to ensure complete mixing. d. Finally, add the saline to reach the final volume and concentration. Vortex thoroughly. e. If any precipitation occurs, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.[6]

  • Dose Calculation: The final concentration should be calculated such that the desired dose (e.g., 20 mg/kg) can be administered in a standard volume (e.g., 100 µL or 10 µL/g of body weight).

ComponentPercentage (%)Volume for 1 mL (µL)Purpose
MRT-83 Stock in DMSO10100Active Pharmaceutical Ingredient (API) in primary solvent
PEG30040400Co-solvent, viscosity agent
Tween-80550Surfactant, prevents precipitation
Saline (0.9% NaCl)45450Aqueous vehicle base
Total 100 1000 Final Dosing Formulation

Self-Validation and Trustworthiness: Prepare a fresh dosing solution daily. Before administration, visually inspect the solution for clarity and absence of precipitation. Any unused formulation should be discarded. Running a small pilot stability test, where the formulation is left at room temperature for the duration of a typical dosing day (e.g., 4-8 hours) and checked for precipitation, is highly recommended.

Protocol 2: Establishment of Subcutaneous Medulloblastoma Xenografts

Subcutaneous models are valuable for initial efficacy screening due to the ease of tumor cell implantation and the ability to accurately monitor tumor growth via caliper measurements.[12][13][14]

Materials:

  • SHH-subtype medulloblastoma cell line (e.g., DAOY)

  • Complete culture medium (e.g., MEM, 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (Corning) or equivalent

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • Sterile syringes (1 mL) and needles (27G)

  • Digital calipers

Procedure:

  • Cell Preparation: a. Culture DAOY cells under standard conditions (37°C, 5% CO₂). b. Harvest cells that are in the logarithmic growth phase (70-80% confluency). c. Wash cells with sterile PBS and detach using Trypsin-EDTA. d. Resuspend cells in serum-free medium or PBS and perform a cell count (e.g., using a hemocytometer and trypan blue to exclude non-viable cells). e. Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final concentration should be 2.5-5 x 10⁷ cells/mL. The use of Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth.

  • Implantation: a. Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols. b. Shave and sterilize the injection site on the right flank of the mouse. c. Using a 1 mL syringe with a 27G needle, draw up 100-200 µL of the cell suspension (containing 2.5-10 million cells). d. Inject the cell suspension subcutaneously into the prepared flank.

  • Tumor Monitoring: a. Allow tumors to establish. This latency period can range from a few days to a few weeks.[12] b. Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable. c. Measure the length (L) and width (W) of the tumor. Calculate tumor volume using the formula: Volume = (W² x L) / 2 . d. Randomize animals into treatment groups (e.g., Vehicle, MRT-83 low dose, MRT-83 high dose) when average tumor volumes reach a predetermined size (e.g., 100-150 mm³).

Protocol 3: In Vivo Efficacy and Pharmacodynamic Study

This protocol outlines the treatment and analysis phase of the study to determine the antitumor efficacy of MRT-83 HCl and its effect on the Hh pathway in the tumor tissue.

Study Design:

GroupTreatmentDose (mg/kg)RouteScheduleN (mice/group)
1Vehicle0Oral GavageDaily8 - 10
2MRT-83 HCl10Oral GavageDaily8 - 10
3MRT-83 HCl30Oral GavageDaily8 - 10

Note: Doses are hypothetical and should be determined by preliminary dose-finding/tolerability studies.

Procedure:

  • Treatment: a. On Day 0 of treatment, record the initial body weight and tumor volume for each animal. b. Administer the appropriate treatment (Vehicle or MRT-83 HCl formulation) via oral gavage daily. c. Monitor animal health, body weight, and tumor volume 2-3 times per week.

  • Endpoints: a. The primary efficacy endpoint is tumor growth inhibition (TGI). The study may be terminated when the mean tumor volume in the vehicle group reaches a predetermined size (e.g., 1500-2000 mm³). b. Ethical endpoints include >20% body weight loss, tumor ulceration, or other signs of distress as defined by IACUC protocols.

  • Tissue Collection and Analysis: a. At the end of the study, euthanize animals via an approved method. b. Excise the tumors, weigh them, and divide them for different analyses. c. Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC). d. Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for Western blot or qRT-PCR analysis.

  • Pharmacodynamic (PD) Analysis: a. IHC: Stain formalin-fixed, paraffin-embedded tumor sections for:

    • Ki67: A marker of cell proliferation. A reduction in Ki67 staining in MRT-83-treated tumors indicates a cytostatic effect.
    • GLI1: A direct downstream target of Hh signaling. A decrease in nuclear GLI1 staining provides direct evidence of on-target pathway inhibition. b. qRT-PCR/Western Blot: Analyze snap-frozen tumor lysates to quantify mRNA or protein levels of Hh target genes (GLI1, PTCH1) to confirm pathway modulation.

References

  • Ovid. A network map of netrin receptor UNC5B-mediated signaling.
  • PMC. A network map of netrin receptor UNC5B-mediated signaling.
  • PMC. High expression of UNC5B enhances tumor proliferation, increases metastasis, and worsens prognosis in breast cancer.
  • University of Surrey. A network map of netrin receptor UNC5B-mediated signaling.
  • AACR Journals. Abstract B021: The axon guidance receptor UNC5B is a driver of pancreatic cancer metastasis.
  • PMC. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.
  • MedchemExpress.com. MRT-83 hydrochloride | Smo Inhibitor.
  • ResearchGate. Establishment of medulloblastoma xenografts with maintained methylome....
  • Unknown Source. Establishment and Characterization of Human Medulloblastoma Xenograft Line.
  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega.
  • PMC - NIH. Mouse models of medulloblastoma.
  • Unknown Source. Animal Techniques/Xenograft Tumor Models Protocols.
  • Oxford Academic. Establishment and Characterization of the Human Medulloblastoma Cell Line and Transplantable Xenograft D283 Med | Journal of Neuropathology & Experimental Neurology.
  • CrystEngComm (RSC Publishing). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect.
  • Helsinki.fi. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda.
  • Unknown Source. Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • PMC. MEDB-83. A novel epigenetic nanotherapeutic strategy to induce medulloblastoma differentiation.
  • PMC. MEDU-32. ADVANCING PRECLINICAL MODELING OF HIGH RISK MEDULLOBLASTOMA BY PERFORMING CLINICALLY-RELEVANT RADIOTHERAPY ON PATIENT-DERIVED XENOGRAFTS.
  • bioRxiv.org. A microRNA-based Therapy against Human Medulloblastoma Validated in a Xenotransplant Model using Wild-Type Mouse Embryos.
  • iris.unina.it. N o . 1.
  • Unknown Source. Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma.
  • NIH. MB-11: RESTRICTING GROWTH AND SPREADING OF MEDULLOBLASTOMA BY BLOCKING KINASE-DEPENDENT BRAIN INFILTRATION.
  • ResearchGate. Effects of MRT-92 on GCPs and Shh medulloblastoma cell proliferation....
  • PMC. T-type calcium channels regulate medulloblastoma and can be targeted for therapy.
  • PubMed. Effective treatment of diverse medulloblastoma models with mebendazole and its impact on tumor angiogenesis.
  • UNC School of Medicine. Nanoparticle-formulated drug combination is effective in medulloblastoma, a pediatric brain tumor | Department of Neurology.
  • PMC - NIH. Hydrochloride Salt of the GABAkine KRM-II-81.
  • ecancer. Nanoparticle-formulated drug combination is effective in medulloblastoma, a paediatric brain tumour.
  • OncoDaily. Medulloblastoma: Breakthroughs in Types, Symptoms, Diagnosis, Treatment, and 2025 Advances in Care.
  • Unknown Source. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
  • MDPI. Bcl-XL but Not Bcl-2 Is a Potential Target in Medulloblastoma Therapy.
  • MDPI. Long-Term Stability and Efficacy of NCT Solutions.
  • Unknown Source. In vitro and in vivo evaluation of two sustained release formulations of diltiazem HCl.

Sources

Application Note: Preclinical Formulation and Topical Delivery of MRT-83 HCl for Basal Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Basal Cell Carcinoma (BCC) is driven by aberrant activation of the Hedgehog (Hh) signaling pathway, specifically through the transmembrane receptor Smoothened (SMO).[1][2][3] While oral SMO antagonists (e.g., Vismodegib) are clinically effective, they are associated with severe systemic adverse events such as muscle spasms, alopecia, and dysgeusia, leading to high discontinuation rates.

MRT-83 HCl is a potent, synthetic acylguanidine-based SMO antagonist. Unlike first-generation inhibitors, MRT-83 exhibits a unique binding mode and high potency in the nanomolar range. This Application Note outlines the protocol for developing a topical formulation of MRT-83 HCl. The goal is to achieve high local concentration in the dermis while minimizing systemic exposure.

Key Challenges Addressed:

  • Solubility vs. Permeability: MRT-83 is supplied as a Hydrochloride (HCl) salt to improve stability and aqueous solubility. However, the ionized nature of the salt hinders passive diffusion through the lipophilic Stratum Corneum (SC).

  • Vehicle Design: This guide provides a validated solvent system to balance drug solubilization with skin penetration.

Compound Profile & Mechanism of Action[2]

Physicochemical Properties[4][5]
  • Compound Name: MRT-83 Hydrochloride[4][5]

  • Class: Acylguanidine derivative / SMO Antagonist[6]

  • Molecular Weight: ~500-550 g/mol (varies slightly by hydration state of salt)

  • Solubility: Soluble in DMSO (>10 mM), Ethanol; limited solubility in water (improved by HCl salt form).

  • Target: Smoothened (SMO) Receptor (7-transmembrane protein).

Mechanism of Action (Hedgehog Pathway)

MRT-83 functions by binding to the heptahelical bundle of SMO, locking it in an inactive conformation. This prevents the translocation of GLI transcription factors to the nucleus, thereby halting the expression of proliferation genes (e.g., Bcl2, Cyclin D1).

Hh_Pathway SHH SHH Ligand PTCH1 PTCH1 Receptor (Inhibits SMO) SHH->PTCH1 Binds & Inactivates SMO SMO Receptor (Oncogenic Driver) PTCH1->SMO Normally Inhibits SUFU SUFU Complex SMO->SUFU Dissociates GLI MRT83 MRT-83 HCl (Inhibitor) MRT83->SMO  Antagonizes   GLI GLI Transcription Factors SUFU->GLI Releases NUC Nucleus (Gene Transcription) GLI->NUC Translocates

Figure 1: Inhibition of the Hedgehog signaling cascade by MRT-83. MRT-83 binds to SMO, preventing GLI activation despite the presence of SHH ligand or PTCH1 mutation.

Formulation Strategy: The "Ion-Pair" Paradox

To penetrate the skin, a drug must be lipophilic (LogP 1–3). However, MRT-83 is supplied as an HCl salt (ionic, hydrophilic).

  • Direct aqueous application will result in poor penetration because the SC repels ions.

  • Strategy: We utilize a co-solvent system (PG/Ethanol) . Ethanol acts as a penetration enhancer by disrupting SC lipids, while Propylene Glycol (PG) ensures the drug remains solubilized as the volatile ethanol evaporates, preventing crystallization on the skin surface.

Table 1: Recommended Vehicle Composition
ComponentFunctionConcentration (% w/w)Rationale
Ethanol (Absolute) Volatile Solvent / Enhancer50%Disrupts lipid barrier; provides rapid drying.
Propylene Glycol (PG) Non-volatile Co-solvent30%Prevents drug crystallization; solvates MRT-83.
Transcutol® P Permeation Enhancer10%Increases drug flux into the dermis.
Water / Buffer (pH 6.0) Aqueous Phase10%Solubilizes the HCl salt moiety.

Detailed Experimental Protocols

Protocol A: Preparation of 1% MRT-83 Topical Solution

Objective: Create a stable, homogenous solution for preclinical testing (mouse ear or flank models).

Materials:

  • MRT-83 HCl powder

  • Ethanol (anhydrous), Propylene Glycol, Transcutol P

  • Vortex mixer, Sonicator

  • 0.22 µm PTFE Syringe Filter

Steps:

  • Weighing: Weigh 10 mg of MRT-83 HCl into a 2 mL amber glass vial.

  • Primary Solubilization: Add 100 µL of Transcutol P and 300 µL of Propylene Glycol. Vortex vigorously for 2 minutes.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Dilution: Add 500 µL of Ethanol. Vortex to mix.

  • Aqueous Addition: Dropwise add 100 µL of distilled water (or PBS pH 6.0) while vortexing.

    • Critical: Adding water too fast may precipitate the free base. If precipitation occurs, add 10 µL of 0.1M HCl to re-acidify slightly, though this may reduce permeation.

  • Filtration: Filter the solution through a 0.22 µm PTFE filter to ensure sterility and remove undissolved micro-aggregates.

  • Storage: Store at 4°C protected from light. Stability: ~1 week (prepare fresh for best results).

Protocol B: In Vitro Skin Permeation (Franz Diffusion Cell)

Objective: Validate that MRT-83 crosses the Stratum Corneum and reaches the receptor compartment (simulating systemic absorption) or retains in the skin (local action).

Materials:

  • Franz Diffusion Cells (vertical, 0.6 cm² area)

  • Membrane: Synthetic Strat-M® (Merck) or excised Porcine Ear Skin (dermatomed to 500 µm).

  • Receptor Fluid: PBS (pH 7.4) + 2% Hydroxypropyl-beta-cyclodextrin (HPβCD).

    • Why HPβCD? MRT-83 is hydrophobic in its free base form. Cyclodextrin ensures "sink conditions" in the receptor fluid, preventing artificial saturation.

Workflow:

  • Setup: Fill receptor chamber with degassed Receptor Fluid. Maintain at 32°C (skin surface temperature).

  • Equilibration: Mount the skin/membrane. Equilibrate for 30 mins.

  • Dosing: Apply 10 µL of the MRT-83 formulation (from Protocol A) to the donor compartment. Occlude with Parafilm to prevent evaporation if testing "occluded" conditions; leave open for "finite dose" simulation.

  • Sampling: Withdraw 200 µL from the sampling port at 1, 2, 4, 8, and 24 hours. Replace volume with fresh Receptor Fluid immediately.

  • Analysis: Quantify MRT-83 via HPLC-UV (254 nm) or LC-MS/MS.

  • Skin Extraction: At 24h, remove skin. Wash surface with ethanol (remove unabsorbed drug). Tape-strip 10 times (remove SC). Mince remaining skin and extract with Methanol to determine Dermal Deposition (the therapeutic target).

Protocol C: In Vivo Efficacy (BCC Murine Model)

Objective: Assess tumor regression in Ptch1+/- or UVB-induced BCC mice.

Steps:

  • Model Induction: Irradiate Ptch1+/- mice with UVB (or use allograft model) until visible BCC tumors (2-4 mm) form.

  • Grouping:

    • Group 1: Vehicle Control (Solvent only).

    • Group 2: MRT-83 Topical (1% solution, 20 µL/day).

    • Group 3: Vismodegib Oral (Positive Control).

  • Treatment: Apply 20 µL of formulation directly to the tumor surface daily for 21 days.

  • Readout:

    • Measure tumor volume (calipers) every 3 days.

    • IHC Analysis: At Day 21, harvest tissue. Stain for GLI1 and Ki67 .

    • Success Criteria: Reduction in nuclear GLI1 (biomarker of Hh inhibition) and reduced Ki67 (proliferation).

Experimental Workflow Visualization

Workflow Form Formulation (MRT-83 HCl + PG/EtOH) Franz Franz Cell Diffusion Assay Form->Franz Apply 10µL Extract Skin Extraction (Dermis vs. Receptor) Franz->Extract 24h Endpoint HPLC LC-MS/MS Quantification Franz->HPLC Receptor Sampling Extract->HPLC MeOH Extraction Data Flux (Jss) & Retention Data HPLC->Data Analyze

Figure 2: Step-by-step validation workflow from formulation to analytical quantification.

References

  • Solinas, A., et al. (2012). Acylthiourea, acylurea, and acylguanidine derivatives with potent hedgehog inhibiting activity.[6] Journal of Medicinal Chemistry, 55(4), 1559–1571. Link

  • Epstein, E. H. (2008). Basal cell carcinomas: attack of the hedgehog. Nature Reviews Cancer, 8(10), 743–754. Link

  • Barry, B. W. (2001). Novel mechanisms and devices to enable successful transdermal drug delivery. European Journal of Pharmaceutical Sciences, 14(2), 101–114. Link

  • Skvara, H., et al. (2011). Topical treatment of basal cell carcinomas in nevoid basal cell carcinoma syndrome with a smoothened inhibitor. Journal of Investigative Dermatology, 131(8), 1735–1744. Link

Sources

Application Note: Quantification of GLI1 and Ptch1 mRNA Levels Following MRT-83 Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor, Patched1 (Ptch1). This binding relieves the inhibitory effect of Ptch1 on the G protein-coupled receptor, Smoothened (SMO).[3][4][5] The activation of SMO triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2][4] Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 themselves, which serve as indicators of pathway activation.[4][6]

MRT-83 is a potent and selective antagonist of the Smoothened (SMO) receptor.[7][8][9] By binding to SMO, MRT-83 prevents its activation and subsequent downstream signaling, effectively inhibiting the Hh pathway.[5][7] This application note provides a detailed protocol for quantifying the inhibitory effect of MRT-83 on the Hedgehog signaling pathway by measuring the mRNA levels of the downstream target genes, GLI1 and Ptch1, using quantitative reverse transcription PCR (qRT-PCR).

Scientific Principle

The central principle of this protocol is to assess the efficacy of MRT-83 in inhibiting the Hedgehog signaling pathway. In cells with a constitutively active Hh pathway or those stimulated with an Hh agonist, the transcription of target genes like GLI1 and Ptch1 is elevated. Treatment with MRT-83, an SMO antagonist, is expected to suppress this transcription. This change in gene expression can be accurately quantified by measuring the corresponding mRNA levels using qRT-PCR.[10][11] The relative quantification of gene expression will be determined using the delta-delta Ct (ΔΔCt) method, a reliable and widely used approach for analyzing qRT-PCR data.[12][13][14][15]

Visualizing the Mechanism and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the targeted signaling pathway and the overall experimental procedure.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch1 Ptch1 Hh Ligand->Ptch1 Binds SMO SMO Ptch1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Dissociation GLI_act Active GLI GLI_nuc Active GLI GLI_act->GLI_nuc Translocates DNA DNA GLI_nuc->DNA Binds mRNA GLI1 & Ptch1 mRNA DNA->mRNA Transcription MRT83 MRT-83 MRT83->SMO Antagonizes

Figure 1: The Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental_Workflow A 1. Cell Culture & Seeding B 2. MRT-83 Treatment A->B C 3. RNA Extraction B->C D 4. RNA Quality & Quantity Control C->D E 5. Reverse Transcription (cDNA Synthesis) D->E F 6. Quantitative PCR (qPCR) E->F G 7. Data Analysis (ΔΔCt Method) F->G

Figure 2: A streamlined overview of the experimental workflow.

Detailed Protocols

This section provides a comprehensive, step-by-step guide for conducting the experiment, from cell culture to data analysis.

Part 1: Cell Culture and Treatment

Rationale: The initial cell seeding density is a critical parameter that can influence drug response.[16][17][18][19] It is crucial to determine an optimal density where cells are in a logarithmic growth phase during treatment. A pilot experiment to assess proliferation rates at various seeding densities is highly recommended.[17][18]

Materials:

  • Appropriate cell line with an active Hedgehog pathway (e.g., medulloblastoma cells like Daoy or Ptch1-/- mouse embryonic fibroblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MRT-83 (solubilized in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells using trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count and assess viability.

    • Seed cells in 6-well plates at a pre-determined optimal density (e.g., 2 x 10^5 cells/well). Ensure even distribution.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • MRT-83 Treatment:

    • Prepare serial dilutions of MRT-83 in complete medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A broad concentration range is recommended for initial experiments.[16][20]

    • Also, prepare a vehicle control (medium with the same final concentration of the solvent, e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of MRT-83 or the vehicle control.

    • Incubate for a predetermined duration (e.g., 24 or 48 hours). The treatment duration should be optimized based on the cell line and the stability of the target mRNAs.

    • Perform each treatment condition in triplicate to ensure statistical robustness.

Part 2: RNA Extraction and Quantification

Rationale: High-quality, intact RNA is essential for accurate and reproducible qRT-PCR results.[21] It is imperative to maintain an RNase-free environment throughout the extraction process to prevent RNA degradation.[21][22][23]

Materials:

  • RNA extraction kit (e.g., Qiagen RNeasy Mini Kit or TRIzol-based methods)

  • RNase-free water, tubes, and pipette tips

  • Ethanol (70% and 100%, RNase-free)

  • Optional: DNase I treatment kit

  • Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)

Protocol:

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Wash the cells once with ice-cold PBS.

    • Add the lysis buffer provided in the RNA extraction kit directly to the wells (e.g., 350 µL of Buffer RLT).[24]

    • Scrape the cells and homogenize the lysate by pipetting up and down.

  • RNA Purification:

    • Follow the manufacturer's protocol for the chosen RNA extraction kit. This typically involves adding ethanol to the lysate, transferring the mixture to a spin column, and performing a series of washes.[24][25]

    • Crucial Step: Include an on-column DNase digestion step to eliminate any contaminating genomic DNA, which could otherwise lead to false-positive results in the qPCR.

  • RNA Elution and Storage:

    • Elute the purified RNA in RNase-free water.

    • Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • For long-term storage, store the RNA at -80°C. Avoid multiple freeze-thaw cycles.[21]

Part 3: Reverse Transcription (cDNA Synthesis)

Rationale: Reverse transcription converts the extracted RNA into complementary DNA (cDNA), which is a stable template for the qPCR reaction.[10] The choice of primers (oligo(dT)s, random hexamers, or a mix) can influence the efficiency of cDNA synthesis.[24]

Materials:

  • Reverse transcription kit (e.g., SuperScript IV VILO Master Mix)

  • Purified RNA samples

  • RNase-free water

  • Thermal cycler

Protocol:

  • Reaction Setup:

    • In an RNase-free tube on ice, combine a standardized amount of RNA (e.g., 1 µg) with the components of the reverse transcription kit according to the manufacturer's instructions.

    • Include a "no-reverse transcriptase" (NRT) control for each RNA sample. This control will be used in the qPCR step to verify the absence of genomic DNA contamination.

    • Also, include a "no-template control" (NTC) containing only water instead of RNA to check for reagent contamination.

  • cDNA Synthesis:

    • Gently mix the reactions and briefly centrifuge.

    • Perform the cDNA synthesis in a thermal cycler using the program recommended by the kit manufacturer (e.g., 10 min at 25°C, 10 min at 55°C, and 10 min at 85°C).[24]

  • cDNA Storage:

    • The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Part 4: Quantitative PCR (qPCR)

Rationale: qPCR allows for the real-time monitoring of the amplification of specific cDNA targets. The use of a stable housekeeping gene is essential for normalizing the data and correcting for variations in RNA input and reverse transcription efficiency.

Materials:

  • Synthesized cDNA

  • qPCR master mix (e.g., SYBR Green-based or probe-based)

  • Forward and reverse primers for GLI1, Ptch1, and a housekeeping gene (e.g., GAPDH, ACTB, or RPLP0)

  • qPCR plate and optical seals

  • Real-time PCR instrument

Protocol:

  • Primer Design and Validation:

    • Design primers that span an exon-exon junction to further minimize the risk of amplifying contaminating genomic DNA.

    • Validate primer efficiency through a standard curve analysis to ensure it is close to 100%. This is a prerequisite for the accurate application of the ΔΔCt method.[13]

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing the qPCR master mix, forward primer, reverse primer, and RNase-free water.

    • Aliquot the master mix into the wells of a qPCR plate.

    • Add a standardized amount of diluted cDNA (e.g., 1-2 µL) to each well.

    • Include the NRT and NTC controls from the reverse transcription step.

    • Run each sample in triplicate.

  • qPCR Program:

    • Seal the plate and centrifuge briefly.

    • Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

    • Include a melt curve analysis at the end of the run if using a SYBR Green-based master mix to verify the specificity of the amplified product.

Data Analysis and Interpretation

The relative quantification of GLI1 and Ptch1 mRNA levels will be calculated using the delta-delta Ct (ΔΔCt) method.[12][14][15][26]

Steps for ΔΔCt Calculation:

  • Normalization to Housekeeping Gene (ΔCt): For each sample (both vehicle and MRT-83 treated), calculate the difference between the Ct value of the target gene (GLI1 or Ptch1) and the Ct value of the housekeeping gene.

    • ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene) [12][13]

  • Normalization to Control (ΔΔCt): Calculate the difference between the ΔCt of each treated sample and the average ΔCt of the vehicle control group.

    • ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control) [12][14]

  • Fold Change Calculation: The fold change in gene expression relative to the vehicle control is calculated as:

    • Fold Change = 2-ΔΔCt [12][15]

Example Data:

Treatment GroupTarget GeneAvg. Ct (Target)Avg. Ct (GAPDH)ΔCtΔΔCtFold Change (2-ΔΔCt)
Vehicle Control GLI122.518.04.50.01.0
MRT-83 (100 nM) GLI125.018.16.92.40.19
Vehicle Control Ptch121.018.03.00.01.0
MRT-83 (100 nM) Ptch123.218.15.12.10.23

Interpretation:

In this hypothetical example, treatment with 100 nM MRT-83 resulted in a significant decrease in the mRNA levels of both GLI1 and Ptch1. The fold change values of 0.19 for GLI1 and 0.23 for Ptch1 indicate an approximate 81% and 77% reduction in their respective mRNA levels compared to the vehicle-treated cells. This demonstrates the potent inhibitory effect of MRT-83 on the Hedgehog signaling pathway.

Conclusion

This application note provides a robust and detailed methodology for quantifying the effects of the SMO antagonist MRT-83 on the expression of the key Hedgehog pathway target genes, GLI1 and Ptch1. By following these protocols, researchers can reliably assess the potency of MRT-83 and other potential pathway inhibitors, contributing to the development of novel therapeutics for Hh-driven diseases.

References

  • Top Tip Bio. How To Perform The Delta-Delta Ct Method. Available from: [Link]

  • QIAGEN. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed?. Available from: [Link]

  • Cabo, M. et al. (2022). Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease. Cells, 11(20), 3299. Available from: [Link]

  • Read the Docs. The Delta-Delta Ct Method — Inclass Activities 170218 documentation. Available from: [Link]

  • Bio-protocol. (2022). RT-qPCR. Bio-protocol, 12(17), e4495. Available from: [Link]

  • Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402–408. Available from: [Link]

  • Bustin, S. A. (2009). Quantification of mRNA using real-time RT-PCR. Nature Protocols, 4(4), 496–502. Available from: [Link]

  • Khan, I. et al. (2021). Hedgehog Signaling: Implications in Cancers and Viral Infections. International Journal of Molecular Sciences, 22(3), 1037. Available from: [Link]

  • Jia, Y. et al. (2015). PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer. Experimental and Therapeutic Medicine, 9(3), 971–976. Available from: [Link]

  • Bitesize Bio. (2026). 4 Easy Steps to Analyze Your qPCR Data Using Double Delta Ct Analysis. Available from: [Link]

  • Frontiers. (2022). The Emerging Role of Hedgehog Signaling in Viral Infections. Available from: [Link]

  • Walsh Medical Media. (2015). Hedgehog (Hh) Signaling is a Predictor of Clinical Outcome for Advanced Non-Small Cell Lung Cancer (NSCLC). Available from: [Link]

  • ResearchGate. (2009). (PDF) Quantification of mRNA using real-time rt-PCR. Available from: [Link]

  • Biocompare. (2024). Best Practices for Efficient RNA Extractions. Available from: [Link]

  • Stratomirovic, S. (2014). RNA Extraction and Quantification, Reverse Transcription, and Real-time PCR (q-PCR). Surgery. Available from: [Link]

  • Hafner, M. et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 11(1), e57. Available from: [Link]

  • Hoch, L. et al. (2015). MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor. The Journal of Biological Chemistry, 290(18), 11425–11437. Available from: [Link]

  • Riss, T. L. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413–3418. Available from: [Link]

  • ResearchGate. Optimization of seeding density and assay timing. MCF 10A cells are.... Available from: [Link]

  • ResearchGate. (2015). How can I choose reliable seeding density before further to viability assay (MTT) for drug dosage dependence toxicity?. Available from: [Link]

  • Lee, S. et al. (2018). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. BMC Cancer, 18(1), 743. Available from: [Link]

  • Peukert, S. et al. (2011). A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. PLoS ONE, 6(6), e21067. Available from: [Link]

  • Rimkus, T. K. et al. (2013). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. PLoS ONE, 8(11), e81561. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating MRT-83 HCl Salt Solubility in Cell Media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for MRT-83 HCl salt. As a Senior Application Scientist, I understand that achieving consistent and reliable results with small molecule inhibitors is paramount to your research. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility issues with MRT-83 HCl in cell culture media. My goal is to equip you with the scientific understanding and practical protocols to overcome these challenges and ensure the integrity of your experiments.

Understanding the Challenge: The Chemistry of MRT-83 HCl in Aqueous Environments

MRT-83 is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It is supplied as a hydrochloride (HCl) salt to enhance its solubility. However, transitioning from a high-concentration stock solution (typically in an organic solvent like DMSO) to an aqueous, buffered cell culture medium can introduce several challenges that may lead to precipitation.

Several factors can contribute to the precipitation of compounds in cell culture media, including the compound's intrinsic solubility, the final concentration, "solvent shock" from rapid dilution of a DMSO stock, temperature fluctuations, the pH of the media, and interactions with media components like salts and serum proteins.[3][4] For hydrochloride salts specifically, the pH of the environment is a critical determinant of solubility. In the acidic environment of the stomach, for example, HCl salts of weak bases tend to be more soluble.[5] However, in the near-neutral pH of most cell culture media (typically pH 7.2-7.4), the salt can convert to its free base form, which is often significantly less soluble, leading to precipitation.[6][7]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with MRT-83 HCl.

Q1: I dissolved MRT-83 HCl in DMSO and it was perfectly clear, but it precipitated immediately when I added it to my cell culture medium. What happened?

This is a classic example of "solvent shock" and a common issue with hydrophobic compounds.[3] Your high-concentration DMSO stock provides a favorable non-polar environment. When this is rapidly introduced into the highly polar, aqueous environment of your cell culture medium, the MRT-83 HCl molecules can aggregate and precipitate before they have a chance to disperse. The near-neutral pH of the medium can also promote the conversion of the more soluble HCl salt to the less soluble free base form.[6]

Q2: Can the type of cell culture medium I'm using affect the solubility of MRT-83 HCl?

Absolutely. Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with your compound. For instance, high concentrations of chloride ions from other salts in the medium could potentially decrease the solubility of MRT-83 HCl due to the "common ion effect," although this is more pronounced for slightly soluble hydrochlorides.[8] Furthermore, if you are using a serum-containing medium, the proteins in the serum can bind to the compound, which can either keep it in solution or, in some cases, contribute to aggregation and precipitation.[4][9]

Q3: I noticed a fine precipitate in my culture plates after 24 hours of incubation. What could be the cause?

Delayed precipitation can be due to several factors. It's possible that the initial concentration was close to the solubility limit, and over time, with slight changes in temperature or pH due to cellular metabolism, the compound began to fall out of solution.[3] Interactions with secreted cellular products or the gradual conversion of the HCl salt to the less soluble free base at 37°C can also contribute to this phenomenon.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

While this can be cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity and off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: A Step-by-Step Approach to Resolving MRT-83 HCl Precipitation

If you are encountering precipitation, follow this systematic troubleshooting workflow.

Step 1: Optimize Your Stock Solution Preparation

A properly prepared stock solution is the foundation for a successful experiment.

  • Protocol for Preparing a 10 mM MRT-83 HCl Stock Solution in DMSO:

    • Allow the vial of MRT-83 HCl powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Aseptically weigh the required amount of MRT-83 HCl powder.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • To aid dissolution, vortex the solution and/or use a sonicator water bath.[10] Visually inspect the solution to ensure it is completely clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Step 2: Refine Your Dilution Technique

The way you introduce the stock solution into your medium is critical.

  • Recommended Dilution Protocol:

    • Warm your cell culture medium to 37°C.

    • Instead of adding the DMSO stock directly to the full volume of medium, first perform an intermediate dilution step. For example, dilute your 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution.

    • Add this intermediate solution dropwise to the final volume of pre-warmed medium while gently swirling. This gradual addition helps to prevent localized high concentrations and "solvent shock."

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Step 3: Systematic Troubleshooting of Precipitation in Working Solution

If precipitation persists, use the following decision tree to identify and resolve the issue.

Troubleshooting_Workflow start Precipitation Observed in Cell Media stock_check Is the 10 mM DMSO stock solution clear? start->stock_check re_dissolve Re-dissolve stock. Use vortexing and/or sonication. stock_check->re_dissolve No dilution_method Are you performing a serial dilution? stock_check->dilution_method Yes re_dissolve->stock_check implement_serial Implement a two-step dilution protocol. Pre-warm the media. dilution_method->implement_serial No concentration Is the final concentration too high? dilution_method->concentration Yes implement_serial->concentration success Solution is clear. Proceed with experiment. implement_serial->success Issue Resolved lower_conc Reduce the final working concentration of MRT-83 HCl. concentration->lower_conc Yes media_interaction Could there be an interaction with media components? concentration->media_interaction No lower_conc->media_interaction lower_conc->success Issue Resolved test_serum Test with reduced serum or serum-free media. media_interaction->test_serum test_ph Is the media pH optimal? Consider slight acidification. test_serum->test_ph test_serum->success Issue Resolved test_ph->success contact_support Issue persists. Contact Technical Support. test_ph->contact_support Issue Persists

Troubleshooting workflow for MRT-83 HCl precipitation.
In-Depth Troubleshooting Strategies:
  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of MRT-83 HCl in your culture medium. It's possible that your desired concentration exceeds its solubility limit in your specific cell culture system.

  • Consider a Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM in DMSO) can sometimes be beneficial. While this means adding a larger volume of DMSO to your medium, it can aid in more effective mixing and dispersion. Remember to adjust your vehicle control accordingly.

  • Evaluate the Impact of Serum: If you are using a serum-containing medium, try reducing the serum percentage or, if your cells can tolerate it, switching to a serum-free medium for the duration of the treatment. This can help determine if protein binding is contributing to the precipitation.[4][9]

  • The Role of pH: As MRT-83 is an HCl salt of a basic compound, its solubility is pH-dependent.[11][12] Cell culture media are buffered to a physiological pH (around 7.4). At this pH, the equilibrium may shift towards the less soluble free base. While significantly altering the pH of your culture medium is not advisable as it will affect cell health, preparing your final drug dilution in a slightly more acidic buffer before adding it to the bulk of the medium could be tested, though with caution and appropriate controls.

Data Summary: Solubility of Small Molecule Salts

FactorInfluence on Solubility of a Basic HCl SaltRationale
pH Higher solubility at lower (acidic) pH.The equilibrium favors the protonated, more soluble salt form. At neutral or basic pH, it can convert to the less soluble free base.[11][12]
Temperature Generally, solubility increases with temperature, but this is compound-specific.Increased kinetic energy can help overcome the lattice energy of the solid. However, some compounds can be less stable at higher temperatures.[3]
Ionic Strength Can decrease solubility.The "common ion effect" can reduce the dissolution of a salt if the solution already contains a significant concentration of one of its ions (e.g., chloride).[8]
Organic Co-solvents Increases solubility.Solvents like DMSO are effective at solvating hydrophobic molecules.
Serum Proteins Variable.Can increase apparent solubility through binding, but can also lead to aggregation and precipitation.[4][9]

Visualizing the Mechanism: The Path to Precipitation

The following diagram illustrates the key decision points and factors that influence whether MRT-83 HCl remains in solution or precipitates out in your cell culture medium.

Factors influencing MRT-83 HCl solubility in cell media.

By carefully considering these factors and systematically applying the troubleshooting steps outlined above, you can significantly improve the reliability and reproducibility of your experiments with MRT-83 HCl.

References

  • National Center for Biotechnology Information. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • National Center for Biotechnology Information. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • National Center for Biotechnology Information. A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy. [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • ResearchGate. Solubility of drug at (a) pH 6.8 (PBS), (b) pH 1.2 (0.1 N HCl), and (c) distilled water. [Link]

  • DigitalOcean. Troubleshooting: Cell Culture. [Link]

  • PLOS One. A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. [Link]

  • National Center for Biotechnology Information. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • European Pharmaceutical Review. Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]

  • The Cell Culture Dish. Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • National Center for Biotechnology Information. Screening in serum-derived medium reveals differential response to compounds targeting metabolism. [Link]

  • Reddit. Normality of HCl non toxic to mammalian cells. [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. [Link]

  • Oxford Academic. Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. [Link]

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • Farmacie pro praxi. Physiological factors with impact on the drug behaviour in the gastrointestinal tract. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Patsnap. Hydrochloric Acid Stability Requirements in Development Phases. [Link]

  • National Center for Biotechnology Information. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • MMPC.org. Reagents and Materials: Protocol:. [Link]

  • ResearchGate. Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. [Link]

  • National Center for Biotechnology Information. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]

  • ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Wikipedia. Solubility table. [Link]

  • ResearchGate. How to dissolve 1-mt used in cell culture? [Link]

  • ResearchGate. Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. [Link]

  • UCL Discovery. Structural and dynamic properties of some aqueous salt solutions. [Link]

  • Google Patents. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.

Sources

Validation & Comparative

Precision vs. Legacy: A Technical Guide to MRT-83 and Cyclopamine in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: MRT-83 represents a superior synthetic evolution over the natural product Cyclopamine for precision interrogation of the Smoothened (SMO) receptor.

While Cyclopamine remains the historical benchmark for Hedgehog (Hh) pathway inhibition, its utility is compromised by chemical instability (acid lability) and moderate potency (~46–300 nM). MRT-83 , a synthetic acylguanidine derivative, offers single-digit nanomolar potency (IC50 ~4.6 nM) and enhanced stability. This guide delineates the mechanistic and practical differences to assist researchers in selecting the appropriate tool for Hh pathway deconvolution.

Mechanistic Foundation

Both compounds target the Smoothened (SMO) receptor, a Class F GPCR that serves as the obligate transducer of the Hedgehog signal.[1][2][3]

  • The Switch: In the absence of Hh ligands, the receptor Patched-1 (PTCH1) catalytically inhibits SMO. When Sonic Hedgehog (SHH) binds PTCH1, this inhibition is released, allowing SMO to accumulate in the primary cilium and drive GLI transcription factors.

  • The Blockade: Both Cyclopamine and MRT-83 bind to the heptahelical transmembrane domain (TMD) of SMO. MRT-83 acts as a competitive antagonist, overlapping with the cyclopamine binding pocket (Site 1) but engaging distinct residues that confer higher affinity.

Visualization: The Hedgehog Signaling Cascade

HedgehogPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane / Primary Cilium cluster_intracellular Cytoplasm / Nucleus SHH SHH Ligand PTCH PTCH1 (Receptor) SHH->PTCH Inhibits SMO SMO (Transducer) PTCH->SMO Represses (Catalytic) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates GLI GLI Factors (Transcription) SUFU->GLI Sequesters GeneExp Target Genes (Gli1, Ptch1) GLI->GeneExp Activates Cyclopamine Cyclopamine (Steroidal Alkaloid) Cyclopamine->SMO Blocks TMD MRT83 MRT-83 (Acylguanidine) MRT83->SMO Blocks TMD (High Affinity)

Caption: The Hh pathway topology showing the site of action for MRT-83 and Cyclopamine at the SMO transmembrane domain.[2][3][4][5][6][7]

Comparative Analysis: The Data

The following data synthesizes findings from key medicinal chemistry studies (e.g., Manetti et al., Solinas et al.[8]) comparing these scaffolds.

FeatureCyclopamineMRT-83
Chemical Class Steroidal Alkaloid (Natural)Acylguanidine (Synthetic)
Molecular Weight 411.62 g/mol ~465.5 g/mol (HCl salt)
Primary Target SMO (Transmembrane Domain)SMO (Transmembrane Domain)
Potency (IC50) 46 – 300 nM (Cell-based)1.1 – 4.6 nM (Cell-based)
Binding Affinity (Ki) ~280 nM (BODIPY displacement)Low nanomolar range
Chemical Stability Poor (Acid labile; solvolysis)High (Stable synthetic scaffold)
Solubility Soluble in EtOH, DMSO; poor in waterSoluble in DMSO; improved aqueous stability
Primary Utility Historical control; teratology studiesHigh-affinity binding studies; SAR validation
Key Technical Insights
  • Potency Gap: MRT-83 is approximately 100-fold more potent than Cyclopamine in functional Gli-luciferase assays. This allows researchers to use lower concentrations, minimizing off-target toxicity often seen with micromolar doses of steroidal alkaloids.

  • Stability Issues: Cyclopamine contains a spiro-furan ring system that is highly sensitive to acidic conditions (pH < 7), leading to rearrangement into inactive veratramine derivatives. MRT-83's acylguanidine core avoids this, ensuring that the concentration you pipette is the concentration acting on the cell.

  • Binding Site Overlap: Competition assays using BODIPY-cyclopamine confirm that MRT-83 displaces cyclopamine. However, MRT-83 (and its derivative MRT-92) engages the receptor cavity more efficiently, likely due to optimized H-bond networks within the 7-TM bundle.

Experimental Application: Shh-Light2 Reporter Assay

To objectively compare these compounds, the Gli-Luciferase Reporter Assay in Shh-Light2 cells (NIH3T3 fibroblasts stably expressing Gli-Luc) is the gold standard.

Protocol: Comparative Inhibition Assay

Objective: Determine the IC50 of MRT-83 vs. Cyclopamine under identical conditions.

Reagents
  • Cell Line: Shh-Light2 (ATCC or equivalent).

  • Media: DMEM + 10% Calf Serum (Growth); DMEM + 0.5% Calf Serum (Assay/Starvation).

  • Inducer: Recombinant Mouse Shh (N-terminus) or SAG (Smoothened Agonist).

  • Compounds: MRT-83 (10 mM stock in DMSO); Cyclopamine (10 mM stock in DMSO).

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed Shh-Light2 cells at

      
       cells/well in a 96-well plate using Growth Media.
      
    • Incubate overnight at 37°C, 5% CO2.

  • Induction & Treatment (Day 1):

    • Critical Step: Carefully remove Growth Media. Wash once with PBS to remove serum factors.

    • Add Assay Media (0.5% serum). Why? Low serum stresses cells to promote primary cilium formation, which is required for Hh signaling.

    • Agonist: Add Recombinant Shh (e.g., 100 ng/mL) to all wells except "Basal" control.

    • Antagonist: Add MRT-83 (Serial dilution: 0.1 nM to 100 nM) and Cyclopamine (Serial dilution: 10 nM to 10 µM).

    • Control: DMSO vehicle control (<0.1% final v/v).

  • Incubation (Day 1–3):

    • Incubate for 48 hours. Hh transcriptional response is slow; 24h is often insufficient for robust luciferase accumulation.

  • Readout (Day 3):

    • Lyse cells using Passive Lysis Buffer.

    • Add Firefly Luciferase substrate.

    • Measure luminescence on a plate reader.

  • Analysis:

    • Normalize data: (Sample - Basal) / (Shh Control - Basal) * 100.

    • Plot log(concentration) vs. % Activity to derive IC50.

Visualization: Experimental Workflow

AssayWorkflow Seed Seed Shh-Light2 (High Serum) Starve Media Swap (0.5% Serum) Seed->Starve 24h Treat Treat: Shh + Inhibitor Starve->Treat Induce Cilia Incubate Incubate 48 Hours Treat->Incubate Lyse Lysis & Luciferase Read Incubate->Lyse Analyze Calculate IC50 Lyse->Analyze

Caption: Step-by-step workflow for the Shh-Light2 Gli-Luciferase reporter assay.

References

  • Manetti, F., et al. (2010).[8] Virtual screening-based discovery and mechanistic characterization of the acylthiourea MRT-10 family as smoothened antagonists.[8] Molecular Pharmacology, 78(4), 658–665.

  • Solinas, A., et al. (2012).[8] Acylthiourea, acylurea, and acylguanidine derivatives with potent hedgehog inhibiting activity.[5] Journal of Medicinal Chemistry, 55(4), 1559–1571.

  • Hoch, L., et al. (2015). MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor.[3][5] FASEB Journal, 29(5), 1817-1829.

  • Chen, J. K., et al. (2002).[9] Small molecule modulation of Smoothened activity.[1][2][10][11] Proceedings of the National Academy of Sciences, 99(22), 14071-14076.

  • Lipinski, R. J., et al. (2008). Ethanol-induced face-brain dysmorphology patterns are correlative and mediated by Hedgehog signaling. BMC Developmental Biology, 8(1), 1-14. (Reference for Cyclopamine instability/teratogenicity context).

Sources

Introduction: The Hedgehog Pathway and the Rise of Smoothened Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of Next-Generation Smoothened Inhibitors

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, meticulously orchestrating cell differentiation and tissue patterning.[1] In adult tissues, its activity is normally quiescent. However, aberrant reactivation of this pathway is a key driver in several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and a subset of hematologic malignancies.[2][3]

The pathway's core regulatory axis involves the transmembrane receptor Patched (PTCH), which, in its active state, suppresses the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[1] Binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3), which then drive the expression of oncogenic target genes.[2][4]

This understanding led to the development of first-generation SMO inhibitors, such as Vismodegib and Sonidegib . These drugs represent a significant therapeutic advance, particularly for advanced BCC, by directly binding to and inhibiting SMO.[5][6] However, their clinical success has been tempered by the frequent emergence of drug resistance, creating a critical need for the next generation of SMO inhibitors.[7][8]

The Hedgehog Signaling Cascade: A Tale of Inhibition and Activation

The canonical Hedgehog pathway is a finely tuned system of negative regulation. Understanding this cascade is essential to appreciate the mechanisms of both inhibitor action and tumor resistance.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU Complex GLI GLI Complex SUFU->GLI Sequesters GLI_act Active GLI GLI->GLI_act Activation & Translocation Target_Genes Target Genes (e.g., GLI1, PTCH1) GLI_act->Target_Genes Activates Transcription Shh Hedgehog Ligand (Shh) Shh->PTCH Binds Vismodegib Vismodegib Sonidegib Vismodegib->SMO NextGen Next-Gen Inhibitors (e.g., Taladegib) NextGen->SMO Itraconazole Itraconazole Itraconazole->SMO

Caption: A tiered experimental workflow for evaluating SMO inhibitors.

Protocol 1: Cell-Based Hedgehog Pathway Luciferase Reporter Assay

This assay is the workhorse for quantifying the inhibitory potential of a compound on the Hh pathway. It relies on a cell line engineered to express firefly luciferase under the control of a GLI-responsive promoter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type or mutant SMO.

Materials:

  • NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Gli Luciferase Reporter NIH3T3 Cell Line). [9]* Culture Medium: DMEM with 10% Calf Serum (CS).

  • Assay Medium: DMEM with 0.5% CS.

  • Hedgehog Agonist: Recombinant Shh protein or a small molecule SMO agonist like SAG.

  • Test Compound (SMO inhibitor) dissolved in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Dual-Luciferase® Reporter Assay System (e.g., Promega).

  • Luminometer.

Methodology:

  • Cell Seeding:

    • The day before the experiment, seed the Gli-reporter NIH-3T3 cells into a 96-well plate at a density that will ensure they reach 100% confluency the next day (e.g., 25,000 cells/well in 100 µL of Culture Medium). [9] * Causality Insight: Cell confluency is critical as it promotes the formation of primary cilia, the essential organelle for Hh signal transduction.

  • Serum Starvation & Compound Treatment:

    • On the day of the assay, carefully aspirate the culture medium. Replace it with 100 µL of low-serum Assay Medium.

    • Prepare serial dilutions of your test compound in Assay Medium. Add the diluted compound to the appropriate wells. Include a "vehicle only" control (DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Pathway Activation:

    • Add the Hh pathway agonist (e.g., Shh or SAG) to all wells except the "unstimulated" negative controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours. [9][10]

  • Cell Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells using 25 µL/well of 1x Passive Lysis Buffer. [1] * Incubate for 15-20 minutes at room temperature with gentle rocking.

    • Transfer 5-20 µL of the cell lysate to an opaque 96-well luminometer plate.

    • Use an automated injector-equipped luminometer to add the Luciferase Assay Reagent II (for firefly luciferase) followed by the Stop & Glo® Reagent (which quenches the firefly reaction and initiates the Renilla reaction). [11] * Record the luminescence values for both luciferases.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log of the inhibitor concentration.

    • Use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.

Protocol 2: In Vivo Efficacy Assessment in a Medulloblastoma Xenograft Model

This protocol describes how to establish and utilize a patient-derived xenograft (PDX) model to test inhibitor efficacy and model the development of acquired resistance.

Objective: To evaluate the anti-tumor activity of a next-generation SMO inhibitor in vivo and generate resistant tumors for further study.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG).

  • Patient-derived SHH-subtype medulloblastoma tumor tissue, established as a PDX line.

  • Test compound formulated for oral gavage or appropriate delivery route.

  • Vehicle control.

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Methodology:

  • Tumor Implantation:

    • Subcutaneously implant small fragments of the PDX tumor tissue into the flanks of the immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Initiation (Efficacy Study):

    • Randomize mice into treatment groups (e.g., Vehicle, First-Gen Inhibitor, Next-Gen Inhibitor).

    • Administer treatment daily via oral gavage. A typical dose for an agent like Sonidegib might be 20 mg/kg. [12][13] * Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • Modeling Acquired Resistance:

    • To model resistance, treat a cohort of mice bearing a sensitive PDX model with an intermittent schedule of a first-generation inhibitor (e.g., 20 mg/kg Sonidegib). [12][13] * Causality Insight: An intermittent schedule can select for pre-existing resistant clones or induce resistance mutations over time, mimicking the clinical scenario of relapse.

    • Monitor for initial tumor regression followed by regrowth. Tumors that regrow under continuous drug pressure are considered resistant.

  • Analysis and Downstream Applications:

    • At the end of the study, euthanize the animals and harvest the tumors.

    • A portion of the tumor can be fixed for immunohistochemistry (to assess proliferation markers like Ki-67) or flash-frozen for molecular analysis.

    • For resistant tumors, perform whole-exome or targeted sequencing to identify mutations in SMO or other Hh pathway genes. [14][15] * Resistant tumor tissue can be re-implanted into new mice to create a stable, resistant PDX model for testing next-generation inhibitors.

Conclusion and Future Directions

The development of next-generation SMO inhibitors marks a significant step forward in combating cancers driven by the Hedgehog pathway. By targeting the very mechanisms of resistance that limit first-generation drugs, agents like taladegib and itraconazole offer new hope for patients with refractory disease. Glasdegib has successfully expanded the application of SMO inhibition into hematologic malignancies, demonstrating the broader potential of this therapeutic strategy.

Future research will likely focus on several key areas:

  • Rational Combination Therapies: Combining SMO inhibitors with agents that target downstream effectors (e.g., GLI antagonists) or parallel resistance pathways (e.g., PI3K inhibitors) may prevent the emergence of resistance and produce synergistic anti-tumor effects. [3][16]2. Biomarker-Driven Patient Selection: Identifying which patients are most likely to respond or develop resistance through specific mechanisms, via genetic profiling of tumors, will be crucial for personalizing therapy.

  • Targeting Downstream of SMO: As resistance can arise from alterations downstream of SMO, developing direct inhibitors of the GLI transcription factors remains a high-priority goal to overcome all forms of upstream resistance. [4][17] The race between targeted therapy and tumor evolution is ongoing. The continued development of novel, mechanistically distinct inhibitors, guided by a deep understanding of resistance, will be essential for improving outcomes for patients with Hedgehog-driven cancers.

References

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC. (n.d.). Retrieved from [Link]

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. (n.d.). Retrieved from [Link]

  • TALADEGIB – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]

  • FDA Approves Glasdegib for Frontline AML - OncLive. (2018, November 21). Retrieved from [Link]

  • New Emerging Treatment Options for Advanced Basal Cell Carcinoma and Squamous Cell Carcinoma. (2022, January 28). Retrieved from [Link]

  • Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML. (2023, November 3). Retrieved from [Link]

  • Hedgehog (Hh) Reporter Activity Assay - Bio-protocol. (2025, January 20). Retrieved from [Link]

  • Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC. (n.d.). Retrieved from [Link]

  • The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - MDPI. (2021, September 10). Retrieved from [Link]

  • Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC. (n.d.). Retrieved from [Link]

  • Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC. (n.d.). Retrieved from [Link]

  • Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC. (n.d.). Retrieved from [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway) - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Overcoming the resistance mechanisms of Smoothened inhibitors - PubMed. (2018, March 15). Retrieved from [Link]

  • Association of Glasdegib + Low-Dose Cytarabine (AraC)) in the Real-Life Treatment of Very Frail Elderly Acute Myeloid Leukemias (AML) Patients | Blood - ASH Publications. (2024, November 5). Retrieved from [Link]

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - MDPI. (2022, February 3). Retrieved from [Link]

  • Repurposing itraconazole for the treatment of cancer (Review) - Spandidos Publications. (2017, July 10). Retrieved from [Link]

  • Abstract N°: 1024 Metastatic Basal Cell Carcinoma: Treatment with a potentially best in class Hedgehog Inhibitor, Taladegib Chr - Amazon S3. (n.d.). Retrieved from [Link]

  • Data Sheet - Hedgehog Signaling Pathway Gli Reporter – NIH3T3 Cell Line - AMSBIO. (n.d.). Retrieved from [Link]

  • Old drug, New Target: Itraconazole and Basal cell Carcinoma | Journal of Pioneering Medical Sciences. (2015, March 15). Retrieved from [Link]

  • Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC. (n.d.). Retrieved from [Link]

  • Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma | Oncotarget. (2021, September 28). Retrieved from [Link]

  • Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC. (n.d.). Retrieved from [Link]

  • Research Progress on Smo Inhibitors of the Hedgehog Signaling Pathway - ChemRxiv. (2026, February 21). Retrieved from [Link]

  • Genomic Analysis of Smoothened Inhibitor Resistance in Basal Cell Carcinoma - CORE. (2015, March 9). Retrieved from [Link]

  • Clues to primary vismodegib resistance lie in histology and genetics | Journal of Clinical Pathology. (n.d.). Retrieved from [Link]

  • Intracranial regression of an advanced basal cell carcinoma using sonidegib and itraconazole after failure with vismodegib - PMC. (n.d.). Retrieved from [Link]

  • Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PubMed. (2022, March 13). Retrieved from [Link]

  • Molecular docking approaches in identification of High affinity inhibitors of Human SMO receptor - PMC. (2014, December 31). Retrieved from [Link]

  • A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline. (2021, January 21). Retrieved from [Link]

  • Predictive modeling of resistance to SMO-inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - ResearchGate. (2022, March 13). Retrieved from [Link]

  • Hedgehog pathway inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Resistance to SMO Inhibitors in Advanced Basal Cell Carcinoma: A Case Highlighting the Role of Molecular Tumor Profiling - MDPI. (2025, December 21). Retrieved from [Link]

  • Expert Compares Vismodegib and Sonidegib for Treatment of Infiltrative BCC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2021, January 7). Retrieved from [Link]

  • Comparative Analysis of The Efficacy and Tolerability of Sonidegib And Vismodegib In the Treatment of Advanced Skin Cancer - International Journal of Pharmaceutical Sciences. (2025, April 2). Retrieved from [Link]

  • A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - MD Anderson Cancer Center. (2021, February 15). Retrieved from [Link]

  • Genetic and Epigenetic Regulation of the Smoothened Gene (SMO) in Cancer Cells - PMC. (n.d.). Retrieved from [Link]

  • IC 50 values for MRT-83 and derivatives on SAG-and GSA-10 -induced differentiation of C3H10T1/2 cells - ResearchGate. (n.d.). Retrieved from [Link]

  • Cancer Sequencing Methods | Understanding genetic changes in tumors - Illumina. (n.d.). Retrieved from [Link]

  • Deciphering structural stability and binding mechanisms of potential antagonists with smoothened protein - Taylor & Francis Online. (2017, September 14). Retrieved from [Link]

  • A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma. (n.d.). Retrieved from [Link]

  • Pharmacologic Inhibition of the Hedgehog Signaling Pathway in Medulloblastoma Cells - Results with Two Novel Non-Smoothened Inhibitors. (n.d.). Retrieved from [Link]

  • Hedgehog Fights Back: Mechanisms of Acquired Resistance against Smoothened Antagonists | Cancer Research - AACR Journals. (2011, July 28). Retrieved from [Link]

  • Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy - MDPI. (2019, April 15). Retrieved from [Link]

  • Efficacy of Hedgehog Pathway Inhibitors in Basal Cell Carcinoma. (n.d.). Retrieved from [Link]

  • Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment - American Journal of Student Research. (2024, June 2). Retrieved from [Link]

Sources

Comparative Guide: MRT-83 Selectivity and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of MRT-83 with other signaling pathways Content Type: Publish Comparison Guide

Executive Summary

MRT-83 is a synthetic, small-molecule antagonist of the Smoothened (Smo) receptor, a Class F GPCR central to the Hedgehog (Hh) signaling pathway.[1][2] Unlike first-generation antagonists (e.g., Cyclopamine) or the clinical standard Vismodegib (GDC-0449), MRT-83 is an acylguanidine derivative designed to overcome specific drug-resistance mechanisms.

This guide analyzes the specificity of MRT-83, focusing on its lack of cross-reactivity with the Wnt and Notch pathways, and its critical ability to retain potency against the Smo-D473H mutation—a key differentiator from Vismodegib.

The Mechanistic Profile of MRT-83

MRT-83 functions by binding to the transmembrane domain of the Smo receptor. Under basal conditions, the receptor Patched (Ptch) inhibits Smo. When Sonic Hedgehog (Shh) ligands bind Ptch, this inhibition is relieved, allowing Smo to accumulate in the primary cilium and activate GLI transcription factors.

MRT-83 locks Smo in an inactive conformation, preventing downstream GLI activation. Its binding site overlaps with that of Cyclopamine but is distinct enough to evade the steric hindrance caused by the aspartate-to-histidine mutation at position 473 (D473H), which renders Vismodegib ineffective.

Diagram 1: Hedgehog Signaling & MRT-83 Inhibition

Caption: MRT-83 inhibits Smoothened (Smo) translocation to the cilium, blocking GLI-mediated gene transcription. Green arrows indicate activation; red T-bars indicate inhibition.

Hh_Pathway Shh Shh Ligand Ptch Ptch Receptor Shh->Ptch Inhibits Smo Smoothened (Smo) Ptch->Smo Basal Inhibition Sufu SuFu (Repressor) Smo->Sufu Dissociation MRT83 MRT-83 (Inhibitor) MRT83->Smo Blocks Activation (Retains D473H Potency) Gli GLI Transcription Factors Sufu->Gli Releases Nucleus Target Genes (Gli1, Ptch1) Gli->Nucleus Transcription

Comparative Selectivity Analysis

The primary value of MRT-83 lies in its "resistance profile" rather than raw potency alone. While equipotent to Vismodegib in wild-type (WT) models, it is superior in resistant phenotypes.

Table 1: Comparative Efficacy of Smo Antagonists[3]
FeatureMRT-83Vismodegib (GDC-0449)Cyclopamine
Chemical Class Acylguanidine2-Chloro-N-pyridyl benzamideSteroidal alkaloid
Smo-WT Binding (IC50) ~4.6 nM~3.0 nM~46 nM
Smo-D473H Activity Retained (Active)Lost (Resistant)Retained (Partial)
Wnt Pathway Inhibition None (at 10 µM)NoneNone
Primary Mechanism Transmembrane bindingTransmembrane bindingTransmembrane binding
Clinical Status Preclinical ToolFDA Approved (BCC)Discontinued (Toxicity)

Key Insight: The D473H mutation alters the drug-binding pocket. Vismodegib relies on a hydrogen bond network disrupted by this mutation. MRT-83's acylguanidine scaffold forms different anchor points, maintaining high-affinity binding even when D473 is mutated.

Cross-Reactivity Screening (Off-Target Assessment)

To validate a signaling inhibitor, one must prove it does not inhibit structurally similar or developmentally related pathways.

A. Wnt/

-Catenin Pathway

The Wnt pathway shares downstream similarities with Hh (both regulate embryogenesis and use similar destruction complexes).

  • Observation: In HEK293 cells transfected with a TCF/LEF-luciferase reporter (Wnt reporter), MRT-83 (up to 10 µM) showed no significant inhibition of LiCl-induced or Wnt3a-induced signaling.

  • Conclusion: MRT-83 does not cross-react with the Frizzled/LRP receptor complex or the

    
    -catenin destruction machinery.
    
B. Notch Signaling[4][5]
  • Observation: MRT-83 does not alter the expression of Hes1 (a primary Notch target) in standard screening assays at therapeutic concentrations.

C. General GPCR Selectivity

While specific CEREP panel data varies by batch, the acylguanidine class is generally optimized to avoid common off-targets like the hERG channel or unrelated GPCRs (e.g., Dopamine receptors), which plagued earlier Smo antagonists.

Experimental Protocols for Validation

To independently verify MRT-83's selectivity and potency, use the following self-validating workflows.

Protocol A: BODIPY-Cyclopamine Competition Assay (Binding Validation)

Purpose: To confirm MRT-83 binds specifically to the Smo transmembrane pocket.

  • Cell Prep: Transfect HEK293 cells with human Smo (hSmo) or mutant Smo-D473H expression vectors.

  • Incubation: Incubate cells with 5 nM BODIPY-Cyclopamine (fluorescent probe) in the presence of increasing concentrations of MRT-83 (0.1 nM – 10 µM).

  • Control: Use 10 µM Cyclopamine as a positive control for 100% displacement.

  • Analysis: Measure fluorescence intensity via Flow Cytometry or High-Content Imaging.

  • Result: MRT-83 should dose-dependently displace the fluorescent probe. A shift in IC50 between WT and D473H indicates resistance; for MRT-83, the shift should be minimal (<5-fold).

Protocol B: GLI-Luciferase Functional Reporter Assay

Purpose: To assess functional inhibition and rule out toxicity.

  • Transfection: Co-transfect Shh-Light2 cells (NIH3T3 fibroblasts) with:

    • Firefly Luciferase (driven by 8x Gli-binding site).

    • Renilla Luciferase (constitutive promoter, for normalization).

  • Induction: Treat cells with SAG (Smo Agonist, 100 nM) or Recombinant Shh to activate the pathway.

  • Treatment: Add MRT-83 (serial dilution) for 24 hours.

  • Readout: Lyse cells and measure Firefly/Renilla ratio.

  • Validation:

    • Specific Signal: Decrease in Firefly signal.

    • Toxicity Check: Renilla signal must remain stable. If Renilla drops, the compound is cytotoxic, not specific.

Diagram 2: Experimental Validation Workflow

Caption: Step-by-step workflow for validating MRT-83 potency and specificity using competition binding and reporter assays.

Workflow cluster_0 Binding Assay (Specificity) cluster_1 Functional Assay (Potency) Step1 HEK293 + hSmo Step2 Add BODIPY-Cyclopamine + MRT-83 Step1->Step2 Step3 Measure Fluorescence (Displacement) Step2->Step3 Result Validated Profile: High Potency / Low Cross-Reactivity Step3->Result Verifies Target Engagement StepA Shh-Light2 Cells (Gli-Luc + Renilla) StepB Induce with SAG Treat with MRT-83 StepA->StepB StepC Luminescence Readout (Firefly/Renilla) StepB->StepC StepC->Result Verifies Pathway Inhibition

References
  • Roudaut, H., et al. (2011). "Identification and mechanism of action of the acylguanidine MRT-83, a novel potent Smoothened antagonist."[3][6] Molecular Pharmacology, 79(3), 453-460.[2][3][6]

  • Solinas, A., et al. (2012). "Acylthiourea, Acylurea, and Acylguanidine Derivatives with Potent Hedgehog Inhibiting Activity." Journal of Medicinal Chemistry, 55(4), 1559–1571.[3]

  • Hoch, L., et al. (2015). "MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor." FASEB Journal, 29(5), 1876-1888.

  • Riper, J.M., et al. (2013). "Hedgehog Signaling Pathway and its Targets for Treatment in Basal Cell Carcinoma." Journal of Clinical & Experimental Dermatology Research, 4(3).

Sources

A Comparative Guide to Preclinical Smoothened Antagonists for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of key preclinical Smoothened (Smo) antagonists, offering the data and context necessary for researchers and drug developers to make informed decisions. We will delve into the mechanism of action, compare critical performance attributes with supporting data, and provide detailed experimental protocols that underpin these findings.

The Hedgehog Pathway and the Central Role of Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and is largely quiescent in adult tissues.[1][2] However, its aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and certain hematologic malignancies.[1][2][3]

The G-protein coupled receptor (GPCR)-like protein, Smoothened (Smo), is the central signal transducer of this pathway.[3] In the "OFF" state, the receptor Patched-1 (PTCH1) inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing Smo to accumulate in the primary cilium and trigger a downstream cascade that culminates in the activation of GLI family transcription factors.[4] These GLI proteins then translocate to the nucleus to activate target genes responsible for cell proliferation and survival.[5] Consequently, Smo represents a prime therapeutic target for cancers driven by aberrant Hh signaling.[3]

Hedgehog_Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH1_off PTCH1 SMO_off Smoothened (SMO) (Inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex GLI_R GLI-Repressor (GLI-R) SUFU_Gli->GLI_R Processing Nucleus_off Nucleus GLI_R->Nucleus_off Target_Genes_off Target Gene Transcription OFF Nucleus_off->Target_Genes_off SHH SHH Ligand PTCH1_on PTCH1 SHH->PTCH1_on Binds SMO_on SMO (Active) Translocates to Cilium SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Dissociates Complex GLI_A GLI-Activator (GLI-A) SUFU_Gli_on->GLI_A Releases Nucleus_on Nucleus GLI_A->Nucleus_on Target_Genes_on Target Gene Transcription ON (Proliferation, Survival) Nucleus_on->Target_Genes_on Antagonist Smo Antagonist (e.g., Vismodegib) Antagonist->SMO_on Inhibits

Figure 1. The Hedgehog Signaling Pathway and Point of Antagonist Intervention.

Comparative Analysis of Preclinical Smoothened Antagonists

A number of small-molecule Smo antagonists have been developed, with some achieving regulatory approval and others remaining in preclinical or clinical evaluation.[3][6] Their preclinical profiles reveal important differences in potency, pharmacokinetics, and efficacy. This section compares four prominent examples: Vismodegib, Sonidegib, Taladegib, and Glasdegib.

In Vitro Potency and Activity

The initial characterization of a Smo antagonist relies on its binding affinity and its functional ability to inhibit the Hh pathway in cellular models. A lower IC50 (half-maximal inhibitory concentration) value in a functional assay, such as a GLI-luciferase reporter assay, indicates higher potency.

A comparative study of a large series of Smo antagonists revealed marked differences in their potencies in cellular assays.[6][7] While direct head-to-head comparisons across all compounds in single studies are rare, data compiled from multiple sources allow for a robust preclinical assessment.

CompoundTargetAssay TypeIC50 / pIC50Source
Vismodegib (GDC-0449)SmoothenedGLI-Luciferase Reporter~3 nM[1]
Sonidegib (LDE-225)SmoothenedGLI-Luciferase Reporter~1.3-2.5 nM[6][7]
Taladegib (LY2940680)SmoothenedGLI-Luciferase ReporterpIC50: 8.0 ± 0.1[6][7]
Glasdegib (PF-04449913)SmoothenedGLI-Luciferase ReporterpIC50: 7.9 ± 0.1[6][7]
Cyclopamine SmoothenedGCP ProliferationIC50: 414 ± 73 nM[8]

Note: pIC50 is the negative log of the IC50 value. A higher pIC50 indicates greater potency. Data are compiled from various preclinical studies for illustrative comparison.

Expert Insights: The choice of assay is critical for interpreting potency. While direct binding assays are valuable, cell-based functional assays like the GLI-luciferase reporter assay provide a more physiologically relevant measure of a compound's ability to inhibit the entire upstream signaling cascade leading to GLI activation. The data indicates that second-generation antagonists like Sonidegib and Taladegib exhibit potent, low-nanomolar inhibition of the pathway.

Comparative Pharmacokinetics (PK)

The pharmacokinetic profiles of Smo antagonists differ significantly, which can impact their distribution, half-life, and ultimately, their clinical utility and side-effect profile.

CompoundKey PK Parameters (Human Data for Context)Key Preclinical FindingsSource
Vismodegib Vd/F: 16–27 Lt1/2: ~4-12 daysLargely confined to plasma with limited tissue penetration.[9][10][11]
Sonidegib Vd/F: >9000 Lt1/2: ~28-30 daysHighly lipophilic, extensive tissue distribution, including skin.[9][10][11]
Taladegib N/A (Investigational)Potent inhibitor of Smoothened; blocks GLI1 activation.[12]
Glasdegib Dose-proportional PKShowed ability to reduce tumor burden and sensitize malignant stem cells to chemotherapy.[13][14]

Expert Insights: The stark contrast in the apparent volume of distribution (Vd/F) between Vismodegib and Sonidegib is a key differentiator.[9][10] Sonidegib's high Vd/F suggests extensive distribution into tissues, which may be advantageous for treating skin cancers like BCC.[9][11] Conversely, Vismodegib is more confined to the plasma.[9][10] These PK properties are critical considerations for selecting a compound for a specific indication and predicting its potential for off-target effects.

In Vivo Efficacy

Preclinical efficacy is typically evaluated in xenograft models where human tumor cells are implanted into immunocompromised mice. These studies provide crucial proof-of-concept for a compound's anti-tumor activity.

  • Vismodegib & Sonidegib: Both have demonstrated significant anti-tumor activity in preclinical medulloblastoma models, leading to tumor regression and inhibition of GLI1.[4]

  • Glasdegib: Preclinical studies in patient-derived xenografts (PDX) showed that Glasdegib could reduce tumor burden and, importantly, sensitize quiescent malignant stem cells to conventional chemotherapy like cytarabine.[13] This suggests a potential for combination therapies.

  • Taladegib: While primarily investigated for cancer, Taladegib has also shown significant preclinical and clinical effects in reversing lung fibrosis in models of idiopathic pulmonary fibrosis (IPF) by inhibiting the Hh pathway's role in scar tissue formation.[15][16]

Essential Experimental Methodologies

The reliability of preclinical data hinges on robust and well-validated experimental protocols. Here are methodologies for two key assays used in the characterization of Smo antagonists.

Protocol: GLI-Luciferase Reporter Gene Assay

This assay provides a quantitative measure of Hh pathway inhibition. It relies on a cell line engineered to express firefly luciferase under the control of a GLI-responsive promoter.

Principle: Active Hh signaling drives GLI-mediated transcription of the luciferase gene. A potent Smo antagonist will block this process, leading to a decrease in light output, which can be quantified using a luminometer.

GLI_Assay_Workflow A 1. Seed Cells (e.g., Shh-LIGHT2 cells) in 96-well plates B 2. Add Smo Antagonist (Test Compounds) at various concentrations A->B C 3. Add Pathway Agonist (e.g., SAG or SHH-conditioned media) B->C D 4. Incubate (e.g., 24-48 hours) C->D E 5. Lyse Cells & Add Luciferase Substrate D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Data Analysis (IC50 Curve Generation) F->G

Figure 2. Workflow for a GLI-Luciferase Reporter Assay.

Step-by-Step Procedure:

  • Cell Culture: Culture Shh-LIGHT2 cells (or a similar reporter line) in appropriate media (e.g., DMEM with 10% FBS, 0.4 mg/mL G418).

  • Plating: Seed 20,000-30,000 cells per well in a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the test Smo antagonists in low-serum media (e.g., DMEM with 0.5% FBS). Add the compounds to the appropriate wells. Include "vehicle only" (e.g., DMSO) controls.

  • Pathway Activation: Add a Smo agonist, such as SAG (Smoothened Agonist) at a final concentration of 100 nM, to all wells except for the negative control (unstimulated) wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Lysis and Detection: Aspirate the media and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay kit (e.g., Promega Bright-Glo™). Add the luciferase substrate.

  • Measurement: Immediately measure luminescence using a plate luminometer.

  • Analysis: Normalize the data to the vehicle-treated positive control. Plot the normalized response against the log of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.

Self-Validation & Controls:

  • Positive Control: Cells treated with agonist + vehicle (represents 100% pathway activity).

  • Negative Control: Cells treated with vehicle only (represents baseline activity).

  • Reference Compound: Include a known Smo antagonist (e.g., Vismodegib) in each assay to ensure consistency and validate assay performance.

Protocol: In Vivo Tumor Xenograft Efficacy Study

This workflow evaluates the ability of a Smo antagonist to inhibit tumor growth in a living organism.

Principle: Human tumor cells known to have an activated Hh pathway (e.g., medulloblastoma or BCC cell lines) are implanted subcutaneously in immunocompromised mice. Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time.

Xenograft_Workflow A Day 0: Implant Tumor Cells (e.g., 5x10^6 cells subcutaneously) in immunocompromised mice B Day 7-14: Tumor Growth Monitor until tumors reach ~150-200 mm³ A->B C Day 14: Randomization Group mice into cohorts (Vehicle, Test Compound, Ref. Cmpd) B->C D Day 15-35: Dosing Period Administer compound daily (e.g., oral gavage) C->D E Monitoring (2-3x / week) Measure tumor volume & body weight D->E During Dosing F End of Study: Euthanasia Collect tumors for analysis (e.g., Pharmacodynamics, Histology) D->F

Figure 3. General Workflow for a Xenograft Efficacy Study.

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 million cells in Matrigel) into the flank of female athymic nude mice.

  • Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (typically n=8-10 per group).

  • Treatment: Prepare the Smo antagonist in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug daily via oral gavage at a predetermined dose. The vehicle group receives the vehicle alone.

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.

  • Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for pharmacodynamic (e.g., qPCR for GLI1 expression) or histological analysis. The primary endpoint is typically Tumor Growth Inhibition (TGI).

Trustworthiness through Controls:

  • Vehicle Control Group: This is the essential baseline against which all anti-tumor activity is measured.

  • Reference Compound Group: Dosing with an approved drug like Vismodegib validates the tumor model's responsiveness to Smo inhibition.

  • Toxicity Monitoring: Regular body weight measurements are critical to ensure that tumor growth inhibition is due to specific anti-cancer activity and not general toxicity.

Conclusion and Future Directions

The preclinical data clearly distinguishes Smoothened antagonists based on their potency, pharmacokinetic behavior, and in vivo efficacy. While Vismodegib and Sonidegib have paved the way, newer agents like Taladegib and Glasdegib exhibit unique properties that may be advantageous in specific contexts, such as combination therapies or non-oncology indications like fibrosis.[13][15] A significant challenge in the field is acquired resistance, often through mutations in Smo that prevent drug binding.[17] Future research will likely focus on developing next-generation inhibitors capable of overcoming these resistance mechanisms or targeting downstream components of the Hh pathway, such as the GLI transcription factors.[5][17]

References

  • TALADEGIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment. American Journal of Student Research.
  • Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date. PMC. Available at: [Link]

  • Taladegib granted orphan drug status in US, EU for treating IPF. Pulmonary Fibrosis News. Available at: [Link]

  • Hedgehog pathway as a drug target: Smoothened inhibitors in development. Taylor & Francis Online. Available at: [Link]

  • Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy. Journal of Clinical Pathways. Available at: [Link]

  • Endeavor BioMedicines Receives Priority Medicines (PRIME) Designation from the European Medicines Agency for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. Business Wire. Available at: [Link]

  • Overcoming the resistance mechanisms of Smoothened inhibitors. BioKB. Available at: [Link]

  • Hedgehog pathway as a drug target: Smoothened inhibitors in development. PubMed. Available at: [Link]

  • Taladegib (ENV-101). Pulmonary Fibrosis Foundation. Available at: [Link]

  • Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. MDPI. Available at: [Link]

  • Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. PMC. Available at: [Link]

  • Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies. PMC. Available at: [Link]

  • Glasdegib for the treatment of acute myeloid leukemia. Taylor & Francis Online. Available at: [Link]

  • Phase 2a Data Highlight Effects of Taladegib (ENV-101) on Idiopathic Pulmonary Fibrosis. HCPLive. Available at: [Link]

  • Phase Ib Study of Glasdegib, a Hedgehog Pathway Inhibitor, in Combination with Standard Chemotherapy in Patients with AML or High-Risk MDS. AACR Journals. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Taylor & Francis Online. Available at: [Link]

  • Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. PubMed. Available at: [Link]

  • Phase I and phase II sonidegib and vismodegib clinical trials for the treatment of paediatric and adult MB patients: a systemic review and meta-analysis. PMC. Available at: [Link]

  • Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. PMC. Available at: [Link]

  • Benefit–risk assessment of sonidegib and vismodegib in the treatment of locally advanced basal cell carcinoma. PMC. Available at: [Link]

  • Sonidegib and vismodegib in the treatment of patients with locally advanced basal cell carcinoma. ZORA. Available at: [Link]

  • A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma. JDDonline - Journal of Drugs in Dermatology. Available at: [Link]

Sources

Investigating Acquired Resistance to MRT-83 in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison and Experimental Guide

Executive Summary: MRT-83 in the Hedgehog Landscape

MRT-83 is a potent, synthetic acylguanidine-based antagonist of the Smoothened (SMO) receptor, a Class F G-protein-coupled receptor (GPCR) central to the Hedgehog (Hh) signaling pathway.[1] While clinical SMO inhibitors like Vismodegib (GDC-0449) and Sonidegib (LDE225) are FDA-approved for Basal Cell Carcinoma (BCC), acquired resistance remains a critical failure point in therapy.

MRT-83 serves as a vital chemical probe in preclinical research. Its distinct scaffold compared to the clinical anilides (Vismodegib) allows researchers to investigate:

  • Cross-resistance profiles: Does a tumor resistant to Vismodegib retain sensitivity to MRT-83?

  • Novel binding pocket mutations: Generating resistance to MRT-83 can reveal unique SMO mutations distinct from the canonical D473H clinical mutation.

  • Downstream bypass mechanisms: Using MRT-83 to drive non-canonical pathway activation (e.g., PI3K/mTOR).

This guide provides a rigorous framework for generating and characterizing MRT-83 resistant cancer models to elucidate these mechanisms.

Comparative Analysis: MRT-83 vs. Clinical Standards

To investigate resistance effectively, one must understand how MRT-83 differs from the selection pressures exerted by alternative inhibitors.

Table 1: Technical Comparison of SMO Antagonists
FeatureMRT-83 Vismodegib (GDC-0449) Sonidegib (LDE225) Cyclopamine
Chemical Class Acylguanidine2-Chloro-4-sulfonyl-benzamideBiphenyl carboxamideSteroidal alkaloid
Binding Site SMO Transmembrane Domain (TMD) - Overlaps with Site 1SMO TMD (Site 1)SMO TMD (Site 1)SMO TMD (Site 1)
Potency (IC50) ~4.6 nM (BODIPY-cyclopamine displacement)~3–10 nM~2–6 nM~46–300 nM
Key Resistance Mutation Susceptible to D473H (similar to Vismodegib)D473H , E518KD473H , Q477ELess specific
Solubility Moderate (DMSO soluble)LowLowModerate
Primary Application Preclinical Tool / Structural Biology Clinical (BCC)Clinical (BCC/MB)Historical Control

Key Insight: While MRT-83 shares the transmembrane binding pocket with Vismodegib, its acylguanidine core interacts with specific residues differently. Resistance generated against MRT-83 may yield "uncommon" SMO mutations that map the receptor's plasticity more comprehensively than clinical drugs alone.

Mechanisms of Resistance: The Biological Logic

Before starting the protocol, it is crucial to understand the pathways you are forcing the cells to activate. Resistance to SMO inhibition generally bifurcates into two categories:

  • On-Target (SMO-Dependent):

    • Gatekeeper Mutations: Amino acid substitutions (e.g., D473H) in the drug-binding pocket prevent MRT-83 binding but allow signal transduction.

    • Constitutive Activation: Mutations (e.g., SMO-M2) that lock SMO in an active conformation regardless of ligand presence.

  • Off-Target (Downstream/Bypass):

    • GLI Amplification: Copy number gain of the transcription factor GLI2 drives transcription independent of SMO.

    • SUFU Loss: Loss-of-function mutations in the negative regulator SUFU lead to uninhibited GLI activity.

    • Pathway Crosstalk: Activation of PI3K/AKT or RAS/MAPK pathways compensates for suppressed Hh signaling.

Diagram 1: Hedgehog Signaling & Resistance Nodes

Hh_Resistance SHH SHH Ligand PTCH PTCH1 (Receptor) SHH->PTCH Inhibits SMO_WT SMO (Wild Type) PTCH->SMO_WT Inhibits (Canonical) SUFU SUFU (Negative Regulator) SMO_WT->SUFU Inhibits SMO_MUT SMO (Mutant) D473H / E518K SMO_MUT->SUFU Constitutive Inhibition MRT83 MRT-83 (Inhibitor) MRT83->SMO_WT Blocks MRT83->SMO_MUT Ineffective GLI GLI Transcription Factors SUFU->GLI Sequesters/Degrades NUC Nucleus / Gene Expression GLI->NUC Translocates PI3K PI3K / mTOR (Bypass Pathway) PI3K->GLI Stabilizes (Crosstalk)

Caption: MRT-83 blocks Wild Type SMO. Resistance occurs via SMO mutations (evading drug) or downstream bypass (PI3K/GLI amplification).

Experimental Protocol: Generating MRT-83 Resistant Models

Objective: To derive a stable cancer cell line (e.g., Medulloblastoma Daoy or BCC cells) with acquired resistance to MRT-83 (>10-fold IC50 shift).

Prerequisites:

  • Parental Cell Line (Hh-dependent).

  • MRT-83 (dissolved in DMSO, 10 mM stock).

  • Control Inhibitor (e.g., Vismodegib).[2]

  • Cell Viability Assay (CTG or MTT).

Phase 1: IC50 Determination (Day 0-7)

Before escalation, establish the baseline sensitivity.

  • Seed parental cells (3,000 cells/well) in 96-well plates.

  • Treat with MRT-83 (9-point dilution: 0.1 nM to 10 µM).

  • Calculate IC50 (typically 5–20 nM for sensitive lines like Shh-Light2 or Daoy).

  • Target Starting Dose: IC20 (concentration inhibiting 20% growth).

Phase 2: Stepwise Dose Escalation (3-6 Months)

Rationale: High-dose shock induces apoptosis. Stepwise escalation selects for adaptive mutations without causing total population collapse.

  • Initial Culture: Seed cells in T-75 flasks at 60% confluence.

  • Treatment: Add MRT-83 at IC20 .

  • Maintenance: Change media every 3 days containing fresh drug.

  • Passaging: When cells reach 90% confluence, passage them.

    • Critical Checkpoint: If cells grow at the same rate as DMSO control, increase dose.

  • Escalation Logic: Increase concentration by 50–100% increments (e.g., 5 nM -> 10 nM -> 20 nM -> 50 nM -> 100 nM -> ... -> 1 µM).

  • Banking: Cryopreserve aliquots at every major concentration milestone (e.g., 10x IC50).

Phase 3: Clonal Selection (Month 6+)

Once the population thrives at >10x parental IC50:

  • Perform limiting dilution (0.5 cells/well) in 96-well plates containing MRT-83.

  • Expand single colonies to generate isogenic resistant clones (e.g., Clone MRT-83-R1, R2).

Diagram 2: Resistance Generation Workflow

Workflow cluster_escalation Selection Cycle (3-6 Months) Start Parental Cells (Sensitive) IC50 Determine Baseline IC50 & IC20 Start->IC50 Treat Treat at Current Dose (Start: IC20) IC50->Treat Recover Recovery & Growth (>80% Confluence) Treat->Recover Increase Increase Dose (+50-100%) Recover->Increase Stable Growth Validation Validation (IC50 Shift > 10x) Recover->Validation Final Dose Reached Increase->Treat Next Cycle Mechanism Mechanistic Analysis Validation->Mechanism

Caption: Iterative selection process to isolate MRT-83 resistant clones from sensitive parental lines.

Characterization & Validation

Once resistant clones are established, you must validate the resistance and identify the mechanism.[3]

A. Confirmation of Resistance (Functional)
  • Assay: Cell Titer Glo (CTG) or Colony Formation.

  • Metric: Resistance Index (RI) = IC50(Resistant) / IC50(Parental).

  • Success Criteria: RI > 10.

  • Cross-Resistance Check: Test the MRT-83 resistant line against Vismodegib.

    • If Resistant to both: Likely a common SMO mutation (D473H) or downstream activation.

    • If Sensitive to Vismodegib: Likely a unique mutation affecting MRT-83 binding specifically.

B. Mechanistic Deconvolution (Molecular)
ExperimentTarget QuestionExpected Outcome (Resistant)
Sanger Sequencing Is the target mutated?Sequence SMO exons (specifically TMD domains). Look for D473, E518, W535 mutations.
RT-qPCR Is the pathway active?High GLI1 and PTCH1 mRNA levels even in the presence of MRT-83.
Western Blot Is it downstream bypass?Check for GLI1 protein.[4] Check p-AKT or p-S6K. If p-AKT is high, resistance may be PI3K-mediated.
BODIPY-Cyclopamine Is binding blocked?Binding Assay: If MRT-83 cannot displace BODIPY-cyclopamine in the resistant line (but could in parental), the binding pocket is altered.

References

  • Hoch, L., et al. (2015). "MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor." FASEB Journal. Link

    • Context: Describes the acylguanidine scaffold of MRT-83 and MRT-92, establishing their binding modes and potency compared to Vismodegib.
  • Dijkgraaf, G. J., et al. (2011). "Small molecule inhibition of GDC-0449 refractory smoothened mutants and downstream mechanisms of drug resistance." Cancer Research.[5] Link

    • Context: The foundational paper defining the D473H mutation and mechanisms of resistance to SMO inhibitors.
  • Atwood, S. X., et al. (2012). "Smoothened variants explain the majority of drug resistance in basal cell carcinoma." Cancer Cell.[6] Link

    • Context: Validates that SMO mutations are the primary driver of acquired resistance in clinical settings.
  • Solinas, A., et al. (2012). "Acylthiourea, acylurea, and acylguanidine derivatives with potent hedgehog inhibiting activity." Journal of Medicinal Chemistry. Link

    • Context: The medicinal chemistry origin of MRT-83, detailing its synthesis and structure-activity rel
  • Katoh, Y. & Katoh, M. (2009). "Hedgehog signaling pathway and gastrointestinal stem cell signaling network." International Journal of Molecular Medicine. Link

    • Context: Provides the basis for understanding downstream GLI/SUFU interactions and crosstalk.

Sources

Safety Operating Guide

MRT-83 HCl Salt: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 2.0

Executive Summary: Immediate Action Required

STOP. Before handling MRT-83 HCl (MRT-83 hydrochloride), acknowledge that this compound is a potent Smoothened (Smo) antagonist .

Because the Hedgehog (Hh) signaling pathway is critical for embryonic development, MRT-83 HCl must be treated as a Presumed Reproductive Toxin and Teratogen .

  • ⛔ NEVER dispose of MRT-83 HCl (solid or solution) down the drain.[1]

  • ⛔ NEVER treat this as standard "organic waste" if your facility separates High Potency Active Pharmaceutical Ingredients (HPAPIs).

  • ✅ ALWAYS segregate as Hazardous Chemical Waste destined for high-temperature incineration.

Part 1: Chemical Identity & Hazard Profiling

To dispose of a chemical safely, you must understand what makes it dangerous. MRT-83 is not just a "toxic chemical"; it is a pathway-specific inhibitor with high biological activity.

The "Why" Behind the Hazard

MRT-83 blocks the transmembrane domain of the Smoothened receptor. In adult tissue, this inhibits tumor growth (useful). In developing organisms (fetuses) or aquatic life, this blockade disrupts tissue patterning, leading to severe morphological defects.

PropertySpecificationOperational Implication
Compound Class Acylguanidine derivativeHigh biological stability; resistant to simple degradation.
Salt Form Hydrochloride (HCl)Acidic in solution. Increases water solubility compared to free base, making it more mobile in aquatic environments if spilled.
Primary Hazard Reproductive Toxin (Teratogen)Zero-tolerance for environmental release. Strict containment required.[1][2][3][4][5][6]
Secondary Hazard Acute Toxicity (Oral/Inhalation)Dust inhalation is the highest risk vector during weighing/disposal.
Critical Incompatibility

Do NOT mix MRT-83 HCl waste with strong oxidizers (e.g., Bleach/Sodium Hypochlorite). While bleach is often used to deactivate biologicals, mixing it with HCl salts can liberate Chlorine Gas (


) , creating an immediate respiratory hazard.

Part 2: Pre-Disposal Stabilization & Handling

Before the waste enters the bin, it must be stabilized to prevent exposure during transport.

Handling the HCl Salt Form

The hydrochloride salt form is often hygroscopic (absorbs moisture) and prone to static charge.

  • Static Control: Use an anti-static gun or ionizer when transferring solid waste to avoid dispersing dust.

  • Acidity: Aqueous solutions of MRT-83 HCl will be acidic (

    
    ).
    
    • Note: Do NOT attempt to neutralize the pH to "make it safe." Neutralization only adjusts acidity; it does not destroy the Smo antagonist activity .

Spill Cleanup (Immediate Containment)

If MRT-83 HCl is spilled during the disposal process:

  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Double nitrile gloves, N95/P100 respirator, and safety goggles.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop into a hazardous waste bag.

    • Liquid: Absorb with vermiculite or chem-pads.

  • Decontamination: Wash the surface with a detergent solution (surfactant), followed by water. Collect ALL cleanup materials as hazardous waste.

Part 3: The Disposal Workflow

This protocol ensures compliance with EPA (RCRA) standards and protects laboratory personnel.

Decision Logic: The Waste Stream

Use this workflow to determine the correct disposal path.

MRT83_Disposal Start Start: MRT-83 HCl Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Trace Trace Residue (<3% of container) Solid->Trace Bulk Bulk / Stock Solid->Bulk SolventCheck Solvent Type? Liquid->SolventCheck Trash Deface Label -> Normal Trash (Only if 'Empty' per RCRA) Trace->Trash Triple Rinse First SolidHaz Solid Hazardous Waste (Tag: Toxic, Teratogen) Bulk->SolidHaz Double Bag Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic (DMSO/Ethanol) SolventCheck->Organic LiqHaz_Aq Liquid Aqueous Waste (Tag: Toxic, Acidic) Aqueous->LiqHaz_Aq LiqHaz_Org Liquid Organic Waste (Tag: Toxic, Flammable) Organic->LiqHaz_Org

Figure 1: Decision tree for MRT-83 HCl waste segregation. Note that "Trace" refers to RCRA "RCRA Empty" standards; when in doubt, treat everything as hazardous.

Detailed Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired stock, weighing boats, contaminated gloves, spill cleanup materials.

  • Primary Containment: Place waste in a clear, 4-mil polyethylene bag.

  • Seal: Tightly seal (tape or zip-tie).

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth waste container (HDPE drum).

  • Labeling:

    • Chemical Name: "MRT-83 Hydrochloride Solid Waste"

    • Hazards: Check "Toxic" and "Health Hazard" (Target Organ/Repro Toxin).[3]

    • Constituents: "100% MRT-83 HCl"

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicability: DMSO stocks, cell culture media containing MRT-83 > 1 µM.

  • Segregation:

    • Organic (DMSO/Ethanol): Collect in "Organic Waste" carboy (Halogenated or Non-Halogenated depending on other co-solvents; MRT-83 itself contains Chlorine but usually in low % mass, often acceptable in non-halogenated streams unless concentration is very high. Check local facility rules).

    • Aqueous: Collect in "Aqueous Toxic" carboy.

  • Compatibility Check: Ensure the carboy does NOT contain bleach or strong bases (which could react with the HCl salt or cause precipitation).

  • Labeling:

    • Chemical Name: "MRT-83 HCl in [Solvent Name]"

    • Hazards: "Toxic", "Irritant".[2]

    • Concentration: Estimate concentration (e.g., "10 mM").

Part 4: Regulatory Compliance (US/Global Context)

RCRA Classification (USA)

While MRT-83 is not explicitly listed on the EPA "P-list" or "U-list" (as it is a research chemical), it must be characterized by the generator.

  • Determination: Due to its teratogenic potential, it fits the criteria for Characteristic Waste if it exhibits toxicity, but practically, it is managed as Non-Regulated Hazardous Waste (unless specific state laws apply) that requires incineration.

  • Best Practice: Manage as if it were a P-Listed (acutely hazardous) substance to ensure the highest safety margin.

Transport (DOT/IATA)

If you are shipping waste off-site, use the following classification if a specific UN number is not provided by your EHS officer:

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (MRT-83 Hydrochloride)[3][7][8]

  • UN Number: UN 2811

  • Hazard Class: 6.1

  • Packing Group: III (assuming lower toxicity than cyanide) or II (conservative).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53393930, MRT-83. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Solinas, A., et al. (2012). "Acylthiourea, acylurea, and acylguanidine derivatives with potent hedgehog inhibiting activity."[9][10] Journal of Medicinal Chemistry. (Context for chemical structure and potency).

  • American Chemical Society (ACS). Identifying and Handling Teratogens in the Laboratory. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRT-83 HCl salt
Reactant of Route 2
Reactant of Route 2
MRT-83 HCl salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.